Product packaging for Dapsone-13C12(Cat. No.:)

Dapsone-13C12

Cat. No.: B13844514
M. Wt: 260.22 g/mol
InChI Key: MQJKPEGWNLWLTK-WCGVKTIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dapsone-13C12 is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 260.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2S B13844514 Dapsone-13C12

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

260.22 g/mol

IUPAC Name

4-(4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)sulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine

InChI

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

MQJKPEGWNLWLTK-WCGVKTIYSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Dapsone-13C12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of Dapsone-13C12, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of the antibiotic and anti-inflammatory drug, Dapsone.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a cornerstone in the treatment of leprosy, dermatitis herpetiformis, and certain types of pneumonia.[1] Accurate quantification of Dapsone in biological matrices is essential for drug development and clinical monitoring. This compound, in which all twelve carbon atoms are replaced with the heavy isotope ¹³C, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, offering identical chemical properties and co-elution with the unlabeled drug, while being distinguishable by its mass.[2]

This document provides a plausible synthetic route for this compound based on established organic chemistry principles for the synthesis of diaryl sulfones and isotopically labeled compounds. It further presents the expected analytical characterization data for the final product.

Synthesis of this compound

A potential synthetic pathway involves the reaction of a ¹³C-labeled aniline derivative with a ¹³C-labeled benzenesulfonyl chloride derivative, followed by functional group manipulations.

Plausible Synthetic Pathway:

A potential route for the synthesis of this compound could involve the following key steps:

  • Preparation of 4-Nitro-[¹³C₆]benzenesulfonyl chloride: This could be achieved by the chlorosulfonation of nitro-[¹³C₆]benzene.

  • Friedel-Crafts Sulfonylation: Reaction of the 4-nitro-[¹³C₆]benzenesulfonyl chloride with [¹³C₆]aniline to form 4-amino-4'-nitro-[¹³C₁₂]diphenyl sulfone.

  • Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amino group to yield the final product, this compound.

A logical workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product cluster_purification Purification start1 Aniline-¹³C₆ step1 Friedel-Crafts Sulfonylation start1->step1 start2 4-Nitrobenzenesulfonyl chloride-¹³C₆ start2->step1 intermediate 4-Amino-4'-nitro- [¹³C₁₂]diphenyl sulfone step1->intermediate step2 Reduction product Dapsone-¹³C₁₂ step2->product intermediate->step2 purification Column Chromatography / Recrystallization product->purification

Caption: Plausible synthetic workflow for Dapsone-¹³C₁₂.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis and characterization of this compound.

Synthesis of 4-Amino-4'-nitro-[¹³C₁₂]diphenyl sulfone (Friedel-Crafts Sulfonylation)
  • To a stirred solution of Aniline-¹³C₆ (1.0 eq) in a suitable inert solvent (e.g., anhydrous dichloromethane) under a nitrogen atmosphere, add aluminum chloride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Add a solution of 4-Nitrobenzenesulfonyl chloride-¹³C₆ (1.0 eq) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Dapsone-¹³C₁₂ (Reduction of Nitro Group)
  • Dissolve the purified 4-Amino-4'-nitro-[¹³C₁₂]diphenyl sulfone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (5.0 eq) or catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).

  • If using tin(II) chloride, heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Dapsone-¹³C₁₂.

Characterization by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). A typical isocratic condition could be 40:60 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 295 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of Dapsone-¹³C₁₂ in the mobile phase.

Characterization by Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: High-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap).

  • Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) directly into the ion source.

  • Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire a standard proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

Characterization Data

The following tables summarize the expected quantitative data for the characterization of Dapsone-¹³C₁₂.

Table 1: Physicochemical Properties of Dapsone-¹³C₁₂

PropertyValue
Molecular Formula ¹³C₁₂H₁₂N₂O₂S
Molecular Weight 260.22 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 176-180 °C

Table 2: Expected ¹H NMR Spectral Data for Dapsone-¹³C₁₂ (in DMSO-d₆)

Note: The ¹H NMR spectrum is expected to be similar to that of unlabeled Dapsone, but with potential ¹³C-¹H coupling observed.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.50Doublet of Doublets4HAromatic Protons (ortho to SO₂)
~6.60Doublet of Doublets4HAromatic Protons (ortho to NH₂)
~6.00Broad Singlet4HAmine Protons (-NH₂)

Table 3: Expected ¹³C NMR Spectral Data for Dapsone-¹³C₁₂ (in DMSO-d₆)

Note: All carbon signals are expected to be singlets due to proton decoupling and will show a significant upfield shift compared to their natural abundance counterparts in unlabeled Dapsone.

Chemical Shift (ppm)Assignment
~152Aromatic Carbon (C-NH₂)
~130Aromatic Carbon (C-SO₂)
~129Aromatic Carbon (CH)
~113Aromatic Carbon (CH)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Dapsone-¹³C₁₂

IonCalculated m/zObserved m/z
[M+H]⁺261.0853Expected to be within 5 ppm

Logical Relationships and Pathways

The mechanism of action of Dapsone involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This pathway is crucial for bacterial survival as folic acid is a precursor for the synthesis of nucleotides and certain amino acids.

Dapsone_MOA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Dapsone Dapsone / Dapsone-¹³C₁₂ Dapsone->DHPS Inhibition

Caption: Dapsone's mechanism of action via inhibition of the folic acid synthesis pathway.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While a specific published synthesis protocol remains elusive, the proposed synthetic route is based on well-established chemical principles. The provided characterization data, derived from the known properties of unlabeled Dapsone, offers a reliable benchmark for researchers and scientists working with this important analytical standard. The use of this compound will continue to be invaluable for the accurate and precise quantification of Dapsone in various biological and pharmaceutical matrices.

References

Isotopic purity of Dapsone-13C12

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isotopic Purity of Dapsone-¹³C₁₂

Introduction

Dapsone (4,4′-diaminodiphenyl sulfone) is a sulfone antibiotic primarily used in the treatment of leprosy, dermatitis herpetiformis, and other inflammatory conditions.[1][2] Its mechanism of action involves the inhibition of folic acid synthesis in susceptible microorganisms.[3][4][5] Dapsone-¹³C₁₂, as a stable isotope-labeled (SIL) analogue of dapsone, incorporates twelve ¹³C atoms in its diphenyl sulfone core. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.[4][5] The utility of Dapsone-¹³C₁₂ is critically dependent on its isotopic and chemical purity, which ensures accurate and reproducible experimental results.

Data on Isotopic and Chemical Purity

The quality of Dapsone-¹³C₁₂ is defined by both its chemical purity (the percentage of the compound that is Dapsone-¹³C₁₂) and its isotopic purity (the degree of enrichment with the ¹³C isotope). While specific batch-to-batch values are typically provided in a Certificate of Analysis (CoA), general specifications are available from suppliers.[6]

ParameterSpecificationDescription
Chemical Purity Typically ≥99%[7]The percentage of the material that is the Dapsone molecule, irrespective of its isotopic composition. This is often determined by chromatographic methods like HPLC.
Isotopic Enrichment Implied as ¹³C₁₂The nomenclature "Dapsone-¹³C₁₂" indicates that all twelve carbon atoms in the molecule are the ¹³C isotope. The isotopic enrichment level specifies the percentage of molecules that contain only ¹³C at all twelve carbon positions.
Molecular Formula ¹³C₁₂H₁₂N₂O₂S[4]The elemental composition of the isotopically labeled molecule.
Molecular Weight ~260.21 g/mol [4][8]The molecular weight reflecting the mass of twelve ¹³C atoms. The unlabeled counterpart has a molecular weight of approximately 248.30 g/mol .[1][7]

Experimental Protocols for Purity Determination

The determination of isotopic and chemical purity of Dapsone-¹³C₁₂ requires a combination of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing chemical purity. It separates the target compound from any impurities.

  • Objective: To quantify the chemical purity of the Dapsone-¹³C₁₂ sample.

  • Methodology:

    • Column: A reverse-phase (RP) C18 column is typically used for separation.[9][10]

    • Mobile Phase: A common mobile phase consists of a mixture of methanol and water, for instance, in a 70:30 (v/v) ratio.[9]

    • Detection: A UV detector set to a wavelength of 295 nm is used to detect and quantify dapsone.[9]

    • Quantification: The purity is calculated by comparing the peak area of Dapsone-¹³C₁₂ to the total area of all detected peaks in the chromatogram. The method's accuracy can be confirmed by analyzing samples spiked with a known amount of a certified standard.[9]

Mass Spectrometry (MS)

Mass spectrometry is the primary method for determining isotopic purity and confirming the molecular weight. It is often coupled with liquid chromatography (LC-MS/MS).[1]

  • Objective: To confirm the molecular weight and assess the isotopic enrichment of ¹³C.

  • Methodology:

    • Ionization: The Dapsone-¹³C₁₂ sample is ionized, typically using electrospray ionization (ESI).

    • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For Dapsone-¹³C₁₂, the primary molecular ion peak should correspond to its calculated ¹³C-enriched mass (~260.21 Da).

    • Isotopic Distribution: The analysis of the isotopic pattern allows for the determination of isotopic enrichment. The presence of ions with masses corresponding to Dapsone with fewer than twelve ¹³C atoms (e.g., ¹³C₁₁¹²C₁) would indicate incomplete labeling. The relative intensities of these peaks are used to calculate the isotopic purity.

    • Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions.[11] This confirms the location of the isotopic labels within the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the positions of the isotopic labels.

  • Objective: To confirm the chemical structure and the specific locations of the ¹³C labels.

  • Methodology:

    • ¹H NMR: Proton NMR is used to verify the overall structure of the dapsone molecule. The spectrum of Dapsone-¹³C₁₂ will show complex splitting patterns for the aromatic protons due to coupling with the adjacent ¹³C nuclei.

    • ¹³C NMR: Carbon-13 NMR directly detects the labeled carbon atoms. For Dapsone-¹³C₁₂, all carbon signals should be enhanced significantly. The absence of signals at the chemical shifts corresponding to natural abundance ¹²C confirms complete labeling.[12]

Visualizations

Experimental Workflow for Purity Analysis

cluster_0 Purity Assessment Workflow for Dapsone-¹³C₁₂ cluster_1 Chemical Purity cluster_2 Isotopic Purity & Identity Sample Dapsone-¹³C₁₂ Bulk Sample Split Sample->Split HPLC HPLC Analysis (UV Detection) Split->HPLC LCMS LC-MS/MS Analysis Split->LCMS NMR ¹H and ¹³C NMR Spectroscopy Split->NMR Purity Chemical Purity ≥99% HPLC->Purity Quantify Peak Area Mass Confirm Molecular Weight & Isotopic Enrichment LCMS->Mass Structure Confirm Structure & Label Positions NMR->Structure

Caption: Workflow for determining the chemical and isotopic purity of Dapsone-¹³C₁₂.

Dapsone's Mechanism of Action

cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dapsone Dapsone / Dapsone-¹³C₁₂ Dapsone->DHPS Competitive Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF Product THF Tetrahydrofolic Acid (THF) DHF->THF Purines Purine & Pyrimidine Synthesis (DNA/RNA) THF->Purines

Caption: Dapsone competitively inhibits dihydropteroate synthase in bacteria.

References

A Technical Guide to Dapsone-13C12: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dapsone-13C12, a stable isotope-labeled form of the sulfone antibiotic Dapsone. This document details its physicochemical properties, outlines a representative synthetic approach, and describes its primary application in quantitative bioanalysis. Furthermore, it illustrates the biochemical pathway of Dapsone's mechanism of action and a typical experimental workflow for its use.

Core Physicochemical Properties

This compound is a non-radioactive, stable isotope-labeled analog of Dapsone, where the twelve carbon atoms have been substituted with the Carbon-13 isotope. This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantification of Dapsone in complex biological matrices, as it is chemically identical to the unlabeled drug but distinguishable by its mass.[1]

PropertyValueReference
Molecular Formula ¹³C₁₂H₁₂N₂O₂SN/A
Molecular Weight 260.22 g/mol N/A
Synonyms 4,4'-Diaminodiphenyl-¹³C₁₂ sulfone, 4,4'-Sulfonyldianiline-¹³C₁₂, Bis(4-aminophenyl-¹³C₆) sulfoneN/A
Appearance White to creamy-white crystalline powder[2]
Taste Slightly bitter[2]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Dapsone's antibacterial effect is primarily due to its ability to inhibit the synthesis of dihydrofolic acid, an essential precursor for nucleic acid synthesis in susceptible microorganisms.[2][3][4] As a structural analog of para-aminobenzoic acid (PABA), Dapsone competitively inhibits the enzyme dihydropteroate synthase.[3][4][5] This inhibition blocks the bacterial folate pathway, leading to a bacteriostatic effect.[1][6]

Folic Acid Synthesis Inhibition by Dapsone PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_synthase Dihydropteroate synthase PABA->Dihydropteroate_synthase Dihydropteroate_diphosphate Dihydropteroate diphosphate Dihydropteroate_diphosphate->Dihydropteroate_synthase Dihydrofolic_acid Dihydrofolic acid Dihydropteroate_synthase->Dihydrofolic_acid Dapsone Dapsone Dapsone->Dihydropteroate_synthase Inhibition Tetrahydrofolic_acid Tetrahydrofolic acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleic_acid_synthesis Nucleic acid synthesis Tetrahydrofolic_acid->Nucleic_acid_synthesis

Dapsone competitively inhibits dihydropteroate synthase.

Experimental Protocols

Representative Synthesis of this compound

While specific protocols for the synthesis of this compound are proprietary, a general synthetic route can be adapted from established methods for unlabeled Dapsone, utilizing a ¹³C-labeled starting material. One common approach involves the reaction of a ¹³C-labeled chloronitrobenzene with a sulfide source, followed by oxidation and reduction steps.

Materials:

  • 4-Chloronitrobenzene-¹³C₆

  • Sodium sulfide

  • Potassium dichromate

  • Sulfuric acid

  • Tin(II) chloride

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Synthesis of 4,4'-Dinitrodiphenyl-¹³C₁₂ thioether: 4-Chloronitrobenzene-¹³C₆ is reacted with sodium sulfide in a suitable solvent, such as ethanol, under reflux to yield 4,4'-dinitrodiphenyl-¹³C₁₂ thioether.

  • Oxidation to Sulfone: The thioether is then oxidized to the corresponding sulfone, 4,4'-dinitrodiphenyl-¹³C₁₂ sulfone, using a strong oxidizing agent like potassium dichromate in sulfuric acid.

  • Reduction of Nitro Groups: The final step involves the reduction of the nitro groups to amino groups. This is typically achieved by heating the dinitro compound with tin(II) chloride in the presence of hydrochloric acid. The resulting product, this compound, can then be purified by recrystallization.

Quantification of Dapsone in Human Plasma using HPLC-MS/MS with this compound as an Internal Standard

This compound is primarily used as an internal standard for the accurate quantification of Dapsone in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Materials and Instrumentation:

  • Human plasma samples

  • This compound (internal standard)

  • Acetonitrile

  • Ammonium acetate

  • Methanol

  • HPLC grade water

  • Solid Phase Extraction (SPE) cartridges

  • HPLC system coupled with a tandem mass spectrometer (e.g., Agilent 1260 Infinity LC and 6460 Triple Quadrupole LC/MS)[8]

Procedure:

  • Sample Preparation:

    • A known volume of human plasma (e.g., 0.200 mL) is aliquoted.[7]

    • A precise amount of this compound internal standard solution is added.[7]

    • Proteins are precipitated by the addition of a solvent like acetonitrile.

    • The sample is vortexed and centrifuged to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • The supernatant from the previous step is loaded onto a pre-conditioned SPE cartridge.[7]

    • The cartridge is washed to remove interfering substances.[7]

    • Dapsone and this compound are eluted from the cartridge with an appropriate solvent mixture (e.g., acetonitrile and ammonium acetate solution).[7]

  • LC-MS/MS Analysis:

    • The eluate is injected into the HPLC system.

    • Chromatographic separation is achieved on a suitable column (e.g., C18) with a mobile phase gradient.[9]

    • The eluent is introduced into the mass spectrometer for detection.

    • Multiple Reaction Monitoring (MRM) is used to selectively detect the transitions for both Dapsone and this compound.

  • Quantification:

    • The peak area ratio of Dapsone to this compound is calculated.

    • The concentration of Dapsone in the plasma sample is determined by comparing this ratio to a calibration curve prepared with known concentrations of Dapsone and a constant concentration of the internal standard.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of Dapsone in a biological matrix using this compound as an internal standard.

Experimental Workflow for Dapsone Quantification cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Dapsone-¹³C₁₂ (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Load_Sample Load Supernatant onto SPE Cartridge Supernatant_Collection->Load_Sample Wash Wash Cartridge Load_Sample->Wash Elute Elute Dapsone and Dapsone-¹³C₁₂ Wash->Elute HPLC_Separation HPLC Separation Elute->HPLC_Separation MS_MS_Detection MS/MS Detection (MRM) HPLC_Separation->MS_MS_Detection Data_Processing Data Processing MS_MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Workflow for Dapsone analysis using an internal standard.

References

A Comprehensive Technical Guide to the Solubility of Dapsone-13C12 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Dapsone, with a focus on its isotopically labeled form, Dapsone-13C12. Given that isotopic labeling is unlikely to significantly alter the physicochemical property of solubility, the data presented herein for Dapsone serves as a robust proxy for this compound. This document is intended to be a vital resource for researchers in drug development, offering critical data on solubility in various organic solvents, detailed experimental protocols for solubility determination, and a logical workflow to guide laboratory practices.

Introduction to Dapsone and this compound

Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic with well-established anti-inflammatory and antibacterial properties.[1] It is primarily used in the treatment of leprosy, dermatitis herpetiformis, and certain types of pneumonia.[1] Dapsone's chemical structure consists of two aminophenyl groups attached to a central sulfonyl group.[1]

This compound is a stable isotope-labeled version of Dapsone, where all twelve carbon atoms have been replaced with the carbon-13 isotope. This labeling is instrumental in metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis, allowing for precise differentiation from the unlabeled drug.

Quantitative Solubility Data

The solubility of a drug substance is a critical parameter in drug development, influencing its formulation, bioavailability, and ultimately, its therapeutic efficacy. The following tables summarize the known quantitative solubility of Dapsone in a range of organic solvents at various temperatures.

Table 1: Solubility of Dapsone in Various Organic Solvents at 25°C (298.15 K)

Organic SolventMolar Solubility (mol/L)Solubility (mg/mL)Mole Fraction (x 10⁻⁴)
Dimethyl Sulfoxide (DMSO)-49187.57
Ethanol-10-
N-methyl-2-pyrrolidone (NMP)0.81-98.43
4-formylmorpholine (4FM)0.49-53.60
Tetraethylene pentamine (TEPA)0.87-134.42
Diethylene glycol bis(3-aminopropyl) ether (B3APE)1.01-158.46

Table 2: Temperature-Dependent Solubility of Dapsone in Select Organic Solvents

SolventTemperature (°C)Temperature (K)Molar Solubility (mol/L)Mole Fraction (x 10⁻⁴)
N-methyl-2-pyrrolidone (NMP) 25298.150.8198.43
30303.150.91110.12
35308.151.01122.34
40313.151.13136.68
Dimethyl Sulfoxide (DMSO) 25298.15-187.57
30303.15-206.81
35308.15-227.87
40313.15-251.19
4-formylmorpholine (4FM) 25298.150.4953.60
30303.150.5560.32
35308.150.6267.89
40313.150.7076.51
Tetraethylene pentamine (TEPA) 25298.150.87134.42
30303.150.96148.54
35308.151.06163.45
40313.151.17179.99
Diethylene glycol bis(3-aminopropyl) ether (B3APE) 25298.151.01158.46
30303.151.11174.19
35308.151.22191.54
40313.151.35211.53

Qualitative solubility data indicates that Dapsone is also soluble in methanol and acetone.[2]

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis.

Principle

The shake-flask method is a classical technique for determining the equilibrium solubility of a compound in a given solvent. An excess amount of the solid compound is added to the solvent and agitated at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Materials and Equipment
  • This compound (or Dapsone)

  • Organic solvent of interest (e.g., Methanol, Ethanol, DMSO, Acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure

1. Preparation of Standard Solutions and Calibration Curve:

a. Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration. b. Perform a series of dilutions of the stock solution to prepare a set of standard solutions with decreasing concentrations. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Dapsone in the specific solvent using the UV-Vis spectrophotometer. d. Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

2. Solubility Measurement (Shake-Flask Method):

a. Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. b. Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). c. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. d. After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. e. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. f. Immediately dilute the filtered saturated solution with the same organic solvent to bring the concentration within the linear range of the calibration curve. g. Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax. h. Use the calibration curve to determine the concentration of this compound in the diluted solution. i. Calculate the solubility of this compound in the organic solvent by taking into account the dilution factor.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of a compound using the shake-flask method and UV-Vis spectrophotometry.

experimental_workflow start Start prep_standards Prepare Standard Solutions and Calibration Curve start->prep_standards Analytical Preparation weigh_compound Weigh Excess Compound start->weigh_compound Sample Preparation measure_absorbance Measure Absorbance (UV-Vis) prep_standards->measure_absorbance Calibration Data add_solvent Add Solvent to Compound weigh_compound->add_solvent equilibrate Equilibrate in Shaker Bath (Constant Temperature) add_solvent->equilibrate filter_sample Filter Supernatant equilibrate->filter_sample dilute_sample Dilute Saturated Solution filter_sample->dilute_sample dilute_sample->measure_absorbance calculate_solubility Calculate Solubility measure_absorbance->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to the Certificate of Analysis and Application of Dapsone-¹³C₁₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the typical quality attributes found on a Certificate of Analysis (CoA) for Dapsone-¹³C₁₂, and its application as an internal standard in quantitative bioanalysis. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Dapsone-¹³C₁₂ is the ¹³C-labeled version of Dapsone, a sulfonamide antibiotic.[1] Stable isotope-labeled compounds are crucial in drug development, particularly as tracers for quantification in pharmacokinetic and metabolic studies.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for Dapsone-¹³C₁₂ provides critical information regarding its identity, purity, and quality. While individual batch results may vary, the following table summarizes the typical specifications and representative results.

TestSpecificationRepresentative Result
Appearance White to off-white solidConforms
Molecular Formula ¹³C₁₂H₁₂N₂O₂SConforms
Molecular Weight 260.33 g/mol Conforms
Chemical Purity (HPLC) ≥ 98.0%99.5%
Isotopic Purity ≥ 99 atom % ¹³C99.2 atom % ¹³C
Identity (¹H-NMR) Conforms to structureConforms
Identity (Mass Spec) Conforms to expected massConforms
Water Content (Karl Fischer) ≤ 1.0%0.3%
Residual Solvents Meets USP <467> requirementsConforms
Storage Temperature 2-8°C-

Experimental Protocol: Quantitative Analysis of Dapsone in Human Plasma using Dapsone-¹³C₁₂ as an Internal Standard by LC-MS/MS

This section details a typical experimental protocol for the determination of Dapsone concentration in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Dapsone-¹³C₁₂ serves as the internal standard to ensure accuracy and precision by correcting for variability in sample preparation and instrument response.

2.1. Materials and Reagents

  • Dapsone (analytical standard)

  • Dapsone-¹³C₁₂ (internal standard)

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Dapsone and Dapsone-¹³C₁₂ into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol and bring to volume. These are the primary stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Dapsone by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the Dapsone-¹³C₁₂ stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL.

2.3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL Dapsone-¹³C₁₂) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or HPLC vial for analysis.

2.4. LC-MS/MS Conditions

  • HPLC System: A standard HPLC system capable of binary gradients.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Dapsone from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Dapsone: Q1/Q3 (e.g., m/z 249.1 → 156.1)

    • Dapsone-¹³C₁₂: Q1/Q3 (e.g., m/z 261.1 → 168.1)

2.5. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (Dapsone) to the internal standard (Dapsone-¹³C₁₂).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of Dapsone in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (Dapsone-¹³C₁₂) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (MRM Detection) hplc->ms integration Peak Integration ms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Concentration calibration->quantification

Caption: Workflow for the quantitative analysis of Dapsone in plasma.

internal_standard_concept cluster_calibration Calibration Standards cluster_unknown Unknown Sample cluster_measurement Measurement cluster_quantification Quantification cal1 Cal 1: [Analyte] = C1 [IS] = C_is ms_measure LC-MS/MS Measurement (Peak Areas) cal1->ms_measure cal2 Cal 2: [Analyte] = C2 [IS] = C_is cal2->ms_measure cal_n Cal n: [Analyte] = Cn [IS] = C_is cal_n->ms_measure unknown Unknown: [Analyte] = Cx [IS] = C_is unknown->ms_measure ratio_calc Calculate Area Ratio (Area_Analyte / Area_IS) ms_measure->ratio_calc plot Plot Area Ratio vs. [Analyte] ratio_calc->plot curve Generate Calibration Curve (Linear Regression) plot->curve interpolate Interpolate Unknown Concentration (Cx) curve->interpolate

Caption: Principle of quantification using an internal standard.

References

Methodological & Application

Application Note: High-Throughput Quantification of Dapsone in Human Plasma Using Dapsone-¹³C₁₂ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dapsone in human plasma. The use of a stable isotope-labeled internal standard, Dapsone-¹³C₁₂, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2][3] The sample preparation involves a straightforward solid-phase extraction (SPE) procedure, providing high recovery and clean extracts.[4] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable dapsone measurement.

Introduction

Dapsone is a sulfone antibiotic primarily used in the treatment of leprosy, dermatitis herpetiformis, and as a prophylactic agent for Pneumocystis pneumonia.[5][6] Accurate and precise measurement of dapsone concentrations in biological matrices is crucial for optimizing therapeutic regimens and for pharmacokinetic research.[6][7] LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2]

The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard in quantitative LC-MS/MS assays.[1][2][3] Dapsone-¹³C₁₂ serves as an ideal internal standard for dapsone quantification as it shares identical physicochemical properties with the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for potential analytical variability.[2] This application note provides a detailed protocol for the determination of dapsone in human plasma using Dapsone-¹³C₁₂ as the internal standard.

Experimental

Materials and Reagents
  • Dapsone reference standard

  • Dapsone-¹³C₁₂ internal standard[5][8]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K₂EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges

Instrumentation
  • A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A C18 reverse-phase analytical column.

Preparation of Solutions
  • Dapsone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dapsone in methanol.

  • Dapsone-¹³C₁₂ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dapsone-¹³C₁₂ in methanol.

  • Working Solutions: Prepare serial dilutions of the dapsone stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.[4]

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Dapsone-¹³C₁₂ stock solution with a methanol:water (50:50, v/v) mixture.

Sample Preparation Protocol

The following protocol is based on a solid-phase extraction (SPE) method which has been shown to be effective for dapsone extraction from plasma.[4]

  • Plasma Aliquoting: To 200 µL of human plasma in a clean microcentrifuge tube, add 50 µL of the Dapsone-¹³C₁₂ internal standard working solution. For the blank sample, add 50 µL of the diluent (methanol:water, 50:50, v/v) instead of the internal standard.[4]

  • Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water through them.[4]

  • Sample Loading: Load the entire plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.[4]

  • Elution: Elute the dapsone and Dapsone-¹³C₁₂ from the cartridge with 1 mL of an appropriate elution solution (e.g., 70:30 acetonitrile:5mM ammonium acetate).[4]

  • Evaporation and Reconstitution: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient A suitable gradient to ensure separation from matrix components.

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions

The following table lists the precursor and product ions for dapsone and Dapsone-¹³C₁₂. The exact values for fragmentor voltage and collision energy should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dapsone249.1156.1
Dapsone-¹³C₁₂261.1168.1

Note: The m/z values for Dapsone-¹³C₁₂ are theoretical and should be confirmed experimentally.

Results and Discussion

Linearity, Accuracy, and Precision

The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][9] A typical calibration curve for dapsone in human plasma should be linear over a range relevant for clinical studies (e.g., 5 to 3000 ng/mL), with a correlation coefficient (r²) of >0.99.[4] The accuracy and precision of the method are expected to be within ±15% (±20% at the lower limit of quantification, LLOQ).

Recovery

The extraction recovery of dapsone and Dapsone-¹³C₁₂ from human plasma using the SPE method is expected to be consistent and reproducible.[4][10]

Matrix Effect

The use of a co-eluting stable isotope-labeled internal standard like Dapsone-¹³C₁₂ is crucial for mitigating the effects of ion suppression or enhancement from the plasma matrix, thereby ensuring the accuracy of the results.[2]

Conclusion

The described LC-MS/MS method utilizing Dapsone-¹³C₁₂ as an internal standard provides a sensitive, selective, and reliable approach for the quantification of dapsone in human plasma. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in a research laboratory setting for various applications, including pharmacokinetic and bioequivalence studies.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 200 µL Human Plasma is_addition Add 50 µL Dapsone-¹³C₁₂ IS plasma->is_addition vortex1 Vortex is_addition->vortex1 sample_loading Load Sample onto SPE vortex1->sample_loading spe_conditioning Condition SPE Cartridge (Methanol, Water) spe_conditioning->sample_loading washing Wash Cartridge (Water, 5% Methanol) sample_loading->washing elution Elute with Acetonitrile/ Ammonium Acetate washing->elution reconstitution Evaporate and Reconstitute in Mobile Phase elution->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification logical_relationship cluster_process Analytical Process cluster_output Result dapsone Dapsone extraction Sample Extraction dapsone->extraction dapsone_c12 Dapsone-¹³C₁₂ dapsone_c12->dapsone dapsone_c12->extraction chromatography Chromatography extraction->chromatography ionization Ionization chromatography->ionization accurate_quant Accurate Quantification ionization->accurate_quant

References

Application Notes and Protocols for Dapsone-13C12 in Pharmacokinetic and Toxicokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic with bacteriostatic and anti-inflammatory properties, primarily used in the treatment of leprosy, dermatitis herpetiformis, and for prophylaxis against Pneumocystis jirovecii pneumonia.[1][2] Understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile is crucial for optimizing therapeutic efficacy and minimizing adverse effects. Stable isotope-labeled compounds, such as Dapsone-13C12, are invaluable tools in these studies. This compound is a non-radioactive, stable isotope-labeled version of dapsone, where twelve carbon atoms have been replaced with the heavy isotope, carbon-13. This labeling allows for its precise differentiation from the endogenous or co-administered unlabeled dapsone using mass spectrometry.

The primary application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of dapsone in biological matrices.[3][4] Its use helps to correct for variability during sample preparation and analysis, ensuring high precision and accuracy. Furthermore, stable isotopes can be used to assess the pharmacokinetic profile and metabolic fate of a drug.[5][6][7]

This document provides detailed application notes and protocols for the use of this compound in PK/TK studies of dapsone.

Pharmacokinetics and Metabolism of Dapsone

Orally administered dapsone is rapidly and almost completely absorbed, reaching peak plasma concentrations (Tmax) in approximately 2 to 8 hours.[1][2][8][9] The drug has a long plasma half-life, averaging around 28 to 30 hours, though it can range from 10 to 50 hours among individuals.[1][2][8][10] Dapsone is widely distributed throughout the body with an estimated volume of distribution of 1.5 L/kg and is approximately 70-90% bound to plasma proteins.[8][9][10][11]

Dapsone undergoes extensive metabolism in the liver primarily through two pathways: N-acetylation and N-hydroxylation.[1][12]

  • N-acetylation: This reaction is catalyzed by the N-acetyltransferase (NAT) enzyme, leading to the formation of monoacetyl dapsone (MADDS). The rate of this process is subject to genetic polymorphism, categorizing individuals as "slow" or "rapid" acetylators.[2][10][11]

  • N-hydroxylation: This pathway is mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1, CYP2C9, and CYP3A4.[1][13] This leads to the formation of dapsone hydroxylamine (DDS-NHOH), a reactive metabolite responsible for the main toxic effects of dapsone, including methemoglobinemia and hemolysis.[12][13][[“]]

The metabolites are then further processed, including conjugation with glucuronic acid, and are primarily excreted in the urine.[1]

Dapsone Metabolic Pathway

Dapsone_Metabolism cluster_liver Hepatic Metabolism Dapsone Dapsone MADDS Monoacetyl Dapsone (MADDS) Dapsone->MADDS N-acetyl transferase (NAT) DDS_NHOH Dapsone Hydroxylamine (DDS-NHOH) Dapsone->DDS_NHOH CYP450 Enzymes (CYP2E1, CYP3A4, etc.) Toxicity Methemoglobinemia Hemolysis DDS_NHOH->Toxicity Redox Cycling SPE_Workflow cluster_spe SPE Cartridge Steps Start Plasma Sample (200 µL) Add_IS Add Internal Standard (this compound) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Buffer Add 5mM Ammonium Acetate (200 µL) Vortex1->Add_Buffer Vortex2 Vortex Add_Buffer->Vortex2 Load Load Sample onto Cartridge Vortex2->Load Condition Condition SPE Cartridge (1 mL Methanol) Equilibrate Equilibrate SPE Cartridge (1 mL Water) Condition->Equilibrate Equilibrate->Load Wash1 Wash with 1 mL Water Load->Wash1 Wash2 Wash with 1 mL 5% Methanol Wash1->Wash2 Elute Elute with Acetonitrile/Ammonium Acetate Solution Wash2->Elute Analyze Transfer to Vial for LC-MS/MS Analysis Elute->Analyze InVitro_Toxicity cluster_incubation Incubation Mixture Microsomes Human Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Dapsone Dapsone Dapsone->Incubate NADPH NADPH NADPH->Incubate Metabolites Formation of Dapsone Hydroxylamine Incubate->Metabolites Analysis Quantify Metabolites (LC-MS/MS using this compound IS) Metabolites->Analysis Cytotoxicity Assess Cytotoxicity (e.g., Cell Viability Assay) Metabolites->Cytotoxicity

References

Therapeutic Drug Monitoring of Dapsone Using Dapsone-13C12: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic sulfone antibiotic with both antimicrobial and anti-inflammatory properties. It is a cornerstone in the treatment of leprosy and dermatitis herpetiformis.[1][2] Its off-label use is extensive, covering a range of neutrophilic dermatoses such as linear IgA bullous dermatosis, vasculitis, and pyoderma gangrenosum.[3] The therapeutic efficacy of dapsone is attributed to its ability to inhibit the synthesis of dihydrofolic acid in susceptible bacteria and to modulate the inflammatory response, primarily by targeting neutrophil function.[1]

Therapeutic drug monitoring (TDM) of dapsone is crucial for optimizing treatment efficacy while minimizing dose-related adverse effects. The most significant of these are hematological, including hemolysis (particularly in patients with glucose-6-phosphate dehydrogenase deficiency) and methemoglobinemia.[3] Monitoring plasma concentrations allows for dose adjustments to maintain levels within the therapeutic window, ensuring optimal patient outcomes. This document provides a detailed protocol for the quantitative analysis of dapsone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dapsone-13C12 as a stable isotope-labeled internal standard.

Mechanism of Action: Anti-inflammatory Effects

Dapsone's anti-inflammatory effects are primarily mediated through its influence on neutrophils. It inhibits the myeloperoxidase-H2O2-halide system, a key component of the neutrophil's oxidative burst, thereby reducing the production of reactive oxygen species and subsequent tissue damage.[1][2] Additionally, dapsone has been shown to interfere with neutrophil chemotaxis and adherence, preventing their migration to sites of inflammation.[4][5] This is achieved by interfering with G-protein coupled receptors and downregulating the expression of adhesion molecules like CD11b.[4][5][6]

Dapsone Metabolism

Dapsone is metabolized in the liver via two main pathways: N-acetylation to form monoacetyldapsone (MADDS) and N-hydroxylation to produce dapsone hydroxylamine (DDS-NHOH).[6][7] The latter metabolite is believed to be responsible for the hematological side effects associated with dapsone therapy.[6][7]

Analytical Methodology: LC-MS/MS

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. It co-elutes with the analyte and experiences similar ionization effects, correcting for variability in sample preparation and instrument response, thus ensuring the highest accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Dapsone analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve dapsone and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the dapsone stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL.

Sample Preparation (Solid Phase Extraction)
  • To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Dapsone: Precursor Ion > Product Ion (e.g., 249.1 > 156.1, 249.1 > 92.0)[8][9]

    • This compound: Precursor Ion > Product Ion (e.g., 261.1 > 168.1)

Data Presentation

Table 1: LC-MS/MS Method Parameters
ParameterValue
HPLC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI+
Dapsone MRM 1 249.1 > 156.1
Dapsone MRM 2 249.1 > 92.0
This compound MRM 261.1 > 168.1
Table 2: Representative Method Validation Data
ParameterResult
Linearity Range 5 - 2500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) ± 15%
Mean Recovery > 85%
Matrix Effect Minimal

Visualizations

TDM_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Patient Patient Sample (Human Plasma) Spike Spike with This compound (IS) Patient->Spike Precipitate Protein Precipitation (e.g., with Acid) Spike->Precipitate SPE Solid Phase Extraction (SPE) Precipitate->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Dapsone Concentration Calibrate->Quantify Report Reporting of Results Quantify->Report

Caption: Experimental workflow for dapsone TDM.

Dapsone_Pathway cluster_neutrophil Neutrophil Chemoattractant Chemoattractants (e.g., LTB4, IL-8) GPCR GPCR Chemoattractant->GPCR G_Protein G-protein (Gi) GPCR->G_Protein Signal_Transduction Signal Transduction Cascade G_Protein->Signal_Transduction Adhesion Adhesion & Chemotaxis (CD11b/CD18) Signal_Transduction->Adhesion MPO_System Myeloperoxidase (MPO) System Signal_Transduction->MPO_System Tissue_Damage Inflammation & Tissue Damage Adhesion->Tissue_Damage Neutrophil Recruitment ROS Reactive Oxygen Species (ROS) Production MPO_System->ROS ROS->Tissue_Damage Dapsone Dapsone Dapsone->G_Protein Inhibits Dapsone->MPO_System Inhibits

Caption: Dapsone's anti-inflammatory signaling pathway.

Clinical Monitoring and Therapeutic Range

Regular monitoring of patients on dapsone therapy is essential. This includes baseline and periodic complete blood counts (CBC) with differential, liver function tests, and renal function tests.[10][11][12] The therapeutic range for dapsone can vary depending on the indication, but a general target is often cited as 1-10 mg/L.[5] TDM allows for the personalization of dapsone dosing to achieve these target concentrations, thereby maximizing therapeutic benefit and minimizing the risk of adverse events.

References

Application Notes and Protocols for Bioequivalence Studies of Dapsone Formulations Using Dapsone-¹³C₁₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of dapsone formulations utilizing Dapsone-¹³C₁₂ as a stable isotope-labeled internal standard for the reference product. This methodology offers significant advantages in reducing variability and enhancing the statistical power of BE studies.

Introduction

Dapsone is an antibiotic commonly used in the treatment of various conditions, including leprosy and dermatitis herpetiformis. Establishing bioequivalence between a new generic formulation and an existing branded product is a critical step in the drug approval process. Traditional bioequivalence studies for dapsone can be challenging due to its long elimination half-life, which necessitates a lengthy washout period in crossover study designs.[1]

The use of stable isotope-labeled compounds, such as Dapsone-¹³C₁₂, offers a sophisticated approach to mitigate these challenges. By co-administering the test formulation (unlabeled dapsone) and the reference formulation (Dapsone-¹³C₁₂), pharmacokinetic parameters can be determined simultaneously in the same subject, effectively reducing inter-subject variability. This approach is consistent with FDA guidance on bioavailability and bioequivalence studies.

Advantages of the Stable Isotope Method:

  • Reduced Variability: Concomitant administration of the test and reference formulations minimizes the impact of inter-subject and intra-subject variability.

  • Smaller Sample Sizes: The reduction in variability can lead to a significant decrease in the number of subjects required to achieve adequate statistical power.

  • Elimination of Washout Period: As both formulations are administered together, a lengthy washout period between treatments is not required, shortening the overall study duration.

  • Increased Precision: The single assay for both the labeled and unlabeled drug further reduces analytical variation.

Experimental Protocols

Bioequivalence Study Design

A randomized, single-dose, two-sequence, two-period crossover design is recommended. However, the key distinction of this protocol is the co-administration of the test and reference formulations in each period.

Study Population:

  • Healthy male and non-pregnant, non-lactating female subjects, typically between 18 and 55 years of age.

  • Subjects should undergo a comprehensive health screening to rule out any underlying medical conditions.

  • Informed consent must be obtained from all participants.

Dosing Regimen:

  • Period 1: Subjects will receive a single oral dose of the test dapsone formulation along with a simultaneous oral dose of the reference formulation containing Dapsone-¹³C₁₂.

  • Period 2: Following a suitable interval (though a full washout is not necessary for pharmacokinetic separation, a period for subject recovery is advised), the administration will be repeated.

Blood Sampling: Due to the long half-life of dapsone, blood samples should be collected at appropriate intervals to accurately characterize the pharmacokinetic profile. A typical sampling schedule would be:

  • Pre-dose (0 hours)

  • Post-dose at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours.

Plasma should be separated from the blood samples by centrifugation and stored at -70°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of dapsone and Dapsone-¹³C₁₂ in human plasma.

Sample Preparation (Solid Phase Extraction - SPE):

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of a different compound to monitor extraction efficiency).

  • Add 200 µL of 5mM Ammonium Acetate solution and vortex.

  • Condition an SPE cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml) with 1 mL of methanol followed by 1 mL of HPLC grade water.[2]

  • Load the entire sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of HPLC grade water, followed by 1 mL of 5% methanol in water.[2]

  • Elute the analytes with 1 mL of an elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).[2]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 100 mm, 2.7 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5mM ammonium acetate).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dapsone: Specific precursor to product ion transition (e.g., m/z 249.1 → 156.1).

    • Dapsone-¹³C₁₂: Specific precursor to product ion transition (e.g., m/z 261.1 → 168.1).

    • Internal Standard: Specific precursor to product ion transition.

Method Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, bench-top, long-term)

Data Presentation

Pharmacokinetic Parameters

The primary pharmacokinetic parameters for bioequivalence assessment are Cmax, AUC₀₋t, and AUC₀₋inf. These should be calculated for both dapsone and Dapsone-¹³C₁₂ using non-compartmental analysis.

ParameterTest Formulation (Dapsone)Reference Formulation (Dapsone-¹³C₁₂)
Cmax (ng/mL) Mean ± SDMean ± SD
AUC₀₋t (ng·h/mL) Mean ± SDMean ± SD
AUC₀₋inf (ng·h/mL) Mean ± SDMean ± SD
Tmax (h) Median (Range)Median (Range)
t₁/₂ (h) Mean ± SDMean ± SD
Cmax: Maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t₁/₂: Elimination half-life.
Statistical Analysis

The bioequivalence of the two formulations is determined by calculating the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC₀₋t, and AUC₀₋inf. The formulations are considered bioequivalent if the 90% CIs fall within the acceptance range of 80.00% to 125.00%.

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval
Cmax [Calculated Value][Lower Limit] – [Upper Limit]
AUC₀₋t [Calculated Value][Lower Limit] – [Upper Limit]
AUC₀₋inf [Calculated Value][Lower Limit] – [Upper Limit]

Visualizations

Experimental Workflow

Bioequivalence_Study_Workflow cluster_study_design Study Design cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Subject_Screening Subject Screening & Informed Consent Randomization Randomization into Two Sequences Subject_Screening->Randomization Dosing_P1 Co-administration: Test Dapsone + Reference Dapsone-¹³C₁₂ Randomization->Dosing_P1 Sequence 1 Dosing_P2 Co-administration: Test Dapsone + Reference Dapsone-¹³C₁₂ Randomization->Dosing_P2 Sequence 2 Sampling_P1 Serial Blood Sampling (0-96h) Dosing_P1->Sampling_P1 Plasma_Processing Plasma Separation & Storage (-70°C) Sampling_P1->Plasma_Processing Sampling_P2 Serial Blood Sampling (0-96h) Dosing_P2->Sampling_P2 Sampling_P2->Plasma_Processing LC_MS_MS LC-MS/MS Analysis for Dapsone & Dapsone-¹³C₁₂ Plasma_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis

Caption: Workflow for a Dapsone Bioequivalence Study.

Bioanalytical Sample Processing

Sample_Processing_Workflow cluster_extraction Solid Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (200 µL) + Internal Standard Load_Sample Load Sample Plasma_Sample->Load_Sample Condition_Cartridge Condition SPE Cartridge (Methanol, Water) Condition_Cartridge->Load_Sample Wash_Cartridge Wash Cartridge (Water, 5% Methanol) Load_Sample->Wash_Cartridge Elute_Analytes Elute Analytes (Acetonitrile/Ammonium Acetate) Wash_Cartridge->Elute_Analytes Dry_Evaporate Evaporate to Dryness Elute_Analytes->Dry_Evaporate Reconstitute Reconstitute in Mobile Phase Dry_Evaporate->Reconstitute Inject_LC_MS Inject into LC-MS/MS Reconstitute->Inject_LC_MS Quantification Quantify Dapsone & Dapsone-¹³C₁₂ Inject_LC_MS->Quantification

Caption: Bioanalytical Sample Processing Workflow.

Conclusion

The use of Dapsone-¹³C₁₂ in bioequivalence studies of dapsone formulations represents a robust and efficient approach. By minimizing variability and study duration, this stable isotope method provides a more precise assessment of bioequivalence, facilitating the regulatory approval process for new dapsone products. The protocols outlined in these notes provide a framework for conducting such studies in a scientifically sound and compliant manner.

References

Application Notes and Protocols for the Use of Dapsone-13C12 in Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic sulfone with well-established antimicrobial and anti-inflammatory properties, making it a valuable therapeutic agent in dermatology for conditions such as acne vulgaris, dermatitis herpetiformis, and leprosy.[1][2] Its therapeutic efficacy is attributed to its dual mechanism of action, which includes the inhibition of dihydrofolic acid synthesis in microbes and the modulation of inflammatory pathways, particularly those involving neutrophils.[1][2]

Stable isotope-labeled internal standards are crucial for accurate quantification of drugs in complex biological matrices by mass spectrometry. Dapsone-13C12, a stable isotope-labeled version of Dapsone, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its use allows for the correction of matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision in determining Dapsone concentrations in dermatological samples such as plasma and skin tissue.

These application notes provide a comprehensive overview of the use of this compound in dermatological research, including detailed analytical protocols and insights into the relevant signaling pathways.

Data Presentation

The following tables summarize key quantitative data related to the analysis and effects of Dapsone in dermatological research.

Table 1: LC-MS/MS Method Validation Parameters for Dapsone Quantification in Human Plasma. This table is adapted from a validated method for Dapsone in human plasma, which is a relevant matrix for systemic exposure assessment in dermatological studies.

ParameterResult
Linearity Range5.000–3000.000 ng/mL
Internal StandardDapsone D8 (a suitable proxy for this compound)
Lower Limit of Quantification (LLOQ)5.000 ng/mL
Inter-day and Intra-day Precision (%RSD)< 15%
AccuracyWithin ±15% of the nominal concentration
RecoveryConsistent and reproducible

Data adapted from a study on the quantification of Dapsone in human plasma using a deuterated internal standard, which demonstrates the feasibility of a similar method using this compound.[3][4]

Table 2: In Vivo Skin Deposition of Dapsone in an Animal Model. This table presents quantitative data on the amount of Dapsone found in the skin of Wistar rats after topical application of a standard solution versus an enhanced delivery system (invasomes), highlighting methods for assessing skin penetration.

FormulationMaximum Skin Deposition (mcg/cm²)Area Under the Curve (AUC₀₋₁₀) (mcg·h/cm²)
Dapsone Alcoholic Solution1.718.01
Dapsone-Loaded Invasomes4.1114.54

This data demonstrates the utility of quantitative analysis in assessing the skin penetration and retention of topically applied Dapsone.[5]

Experimental Protocols

Protocol 1: Quantification of Dapsone in Plasma Samples using LC-MS/MS with this compound Internal Standard

This protocol is adapted from a validated method for the analysis of Dapsone in human plasma and can be modified for other biological matrices.[3]

1. Materials and Reagents:

  • Dapsone analytical standard

  • This compound (or Dapsone D8 as a proxy) internal standard

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate

  • HPLC Grade Water

  • Solid Phase Extraction (SPE) cartridges (e.g., Orochem Panthera Deluxe 30mg, 1ml)

2. Standard and Internal Standard Preparation:

  • Prepare a stock solution of Dapsone at 1 mg/mL in methanol.

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • From the stock solutions, prepare working solutions of Dapsone for calibration curves and quality control (QC) samples by serial dilution in a methanol:water (50:50, v/v) mixture.

  • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 3000 ng/mL) in methanol:water (50:50, v/v).

3. Sample Preparation (Solid Phase Extraction):

  • To 200 µL of plasma sample, add 50 µL of the internal standard working solution (for blank samples, add 50 µL of the diluent).

  • Vortex the samples briefly.

  • Add 200 µL of 5mM Ammonium Acetate solution and vortex again.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of HPLC grade water.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of HPLC grade water, followed by 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of an elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).

  • Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 column (e.g., Phenomenex, Luna 100x4.6mm, 3µm).

    • Mobile Phase: An appropriate gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5mM Ammonium Acetate) and an organic solvent (e.g., Acetonitrile).

    • Flow Rate: A typical flow rate for a 4.6 mm ID column is 0.5-1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Dapsone: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

      • This compound: Monitor the corresponding transition for the isotopically labeled internal standard. The precursor ion will be shifted by the mass of the incorporated isotopes.

    • Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Dapsone to this compound against the concentration of the calibration standards.

  • Determine the concentration of Dapsone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of Dapsone in Skin Samples (Stratum Corneum) via Tape Stripping

This protocol provides a general workflow for the analysis of Dapsone in the stratum corneum using tape stripping followed by LC-MS/MS.[6][7]

1. Sample Collection (Tape Stripping):

  • Define the treatment area on the skin.

  • Apply a consistent pressure to an adhesive tape strip (e.g., D-Squame®) on the skin for a fixed duration.

  • Remove the tape strip in a single, smooth motion.

  • Repeat the process for a defined number of strips to sample successive layers of the stratum corneum.

  • Store each tape strip individually in a labeled vial.

2. Extraction of Dapsone from Tape Strips:

  • Add a defined volume of a suitable extraction solvent (e.g., methanol or acetonitrile) to each vial containing a tape strip.

  • Add a known amount of this compound internal standard solution.

  • Vortex or sonicate the vials for a sufficient time to ensure complete extraction of Dapsone from the tape strip.

  • Centrifuge the vials to pellet any debris.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase composition).

3. LC-MS/MS Analysis:

  • Follow the LC-MS/MS analysis and data analysis steps as outlined in Protocol 1.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key mechanisms of action and experimental workflows relevant to Dapsone research in dermatology.

Dapsone's Anti-inflammatory Signaling Pathway in Neutrophils

Dapsone exerts its anti-inflammatory effects primarily by interfering with neutrophil function. A key mechanism is the inhibition of the myeloperoxidase (MPO) enzyme, which reduces the production of cytotoxic reactive oxygen species.[8] Dapsone also interferes with chemoattractant-induced signal transduction, thereby inhibiting neutrophil adherence and migration to sites of inflammation.[8]

G cluster_1 Dapsone Intervention Chemoattractants Chemoattractants GPCR G-protein Coupled Receptor (GPCR) Chemoattractants->GPCR Signal_Transduction Signal Transduction Cascade GPCR->Signal_Transduction Neutrophil_Functions Neutrophil Adherence, Migration, and Respiratory Burst Signal_Transduction->Neutrophil_Functions Dapsone_Node Dapsone Inhibition_Point_1 Dapsone_Node->Inhibition_Point_1 Inhibition_Point_2 Inhibition of MPO Dapsone_Node->Inhibition_Point_2

Caption: Dapsone's anti-inflammatory action on neutrophils.

Dapsone's Antimicrobial Mechanism of Action

Dapsone's antimicrobial effect stems from its ability to inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in susceptible bacteria. This disruption of the folate pathway ultimately hinders bacterial proliferation.

G PABA para-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Folic_Acid_Pathway Folic Acid Pathway Dihydrofolic_Acid->Folic_Acid_Pathway Bacterial_Growth Bacterial Proliferation Folic_Acid_Pathway->Bacterial_Growth Dapsone Dapsone Dapsone->DHPS Inhibits

Caption: Dapsone's inhibition of bacterial folic acid synthesis.

Experimental Workflow for Dapsone Quantification in Skin

This workflow outlines the key steps involved in analyzing Dapsone levels in skin samples, from sample collection to data analysis.

G Start Start Sample_Collection Skin Sample Collection (e.g., Tape Stripping or Biopsy) Start->Sample_Collection Extraction Extraction of Dapsone with This compound Internal Standard Sample_Collection->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

Caption: Workflow for Dapsone analysis in skin samples.

References

Application Note and Protocol: Preparation of Dapsone-¹³C₁₂ Internal Standard Working Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a Dapsone-¹³C₁₂ internal standard (IS) working solution for use in quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Dapsone-¹³C₁₂ is a critical component in bioanalytical methods, as it closely mimics the analyte (Dapsone) during sample preparation and analysis, correcting for variations in extraction, matrix effects, and instrument response.[1][2]

Overview

The procedure begins with a commercially available, certified stock solution of Dapsone-¹³C₁₂. This stock solution is then serially diluted to create an intermediate stock solution and finally a working solution at the desired concentration for spiking into analytical samples. The concentrations provided in this protocol are based on typical analytical requirements for the quantification of dapsone in biological matrices.[2]

Materials and Reagents

  • Dapsone-¹³C₁₂ certified stock solution (e.g., 100 µg/mL or 1000 µg/mL in methanol).[3][4]

  • Methanol (HPLC or LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

  • Calibrated pipettes and sterile, non-adsorptive pipette tips.

  • Amber glass volumetric flasks (Class A).

  • Amber glass vials for storage.

Experimental Protocol

This protocol outlines the steps to prepare a 100 ng/mL working internal standard solution from a 100 µg/mL stock solution. Adjustments can be made based on the starting stock concentration and the required final concentration for the specific assay.

3.1. Preparation of Intermediate Stock Solution (1 µg/mL)

  • Allow the certified Dapsone-¹³C₁₂ stock solution (100 µg/mL) to equilibrate to room temperature before use.

  • Using a calibrated pipette, transfer 100 µL of the 100 µg/mL Dapsone-¹³C₁₂ stock solution into a 10 mL amber glass volumetric flask.

  • Add methanol to the flask to bring the total volume to the 10 mL mark.

  • Cap the flask and invert it at least 10 times to ensure the solution is thoroughly mixed.

  • This solution is the Intermediate Stock Solution with a concentration of 1 µg/mL (1000 ng/mL).

  • Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.

3.2. Preparation of Working Internal Standard Solution (100 ng/mL)

  • Using a calibrated pipette, transfer 1 mL of the 1 µg/mL Intermediate Stock Solution into a 10 mL amber glass volumetric flask.

  • Prepare the diluent, which is typically a 50:50 (v/v) mixture of methanol and water, to match the initial mobile phase conditions of the LC-MS method.[2]

  • Add the 50:50 methanol:water diluent to the flask to bring the total volume to the 10 mL mark.

  • Cap the flask and invert it at least 10 times for complete mixing.

  • This is the Working Internal Standard Solution with a final concentration of 100 ng/mL.

  • Transfer the working solution to a labeled amber glass vial for use in the analytical run (e.g., for spiking into calibration standards, quality control samples, and unknown samples).

3.3. Storage Conditions

  • Store the certified stock solution and the intermediate stock solution at 2-8°C when not in use.[2]

  • The working solution can typically be stored at 2-8°C for a limited period, but it is best practice to prepare it fresh for each analytical batch to ensure accuracy.

Quantitative Data Summary

The following table summarizes the concentrations and dilution steps for the preparation of the Dapsone-¹³C₁₂ internal standard solutions.

Solution NameStarting SolutionStarting Concentration (µg/mL)Volume of Starting Solution (mL)Final Volume (mL)DiluentFinal Concentration (µg/mL)Final Concentration (ng/mL)
Intermediate Stock Certified Stock1000.110Methanol11000
Working Solution Intermediate Stock111050:50 Methanol:Water0.1100

Visualizations

Workflow for Preparation of Dapsone-¹³C₁₂ Working Solution

G cluster_stock Step 1: Intermediate Stock Preparation cluster_working Step 2: Working Solution Preparation cluster_application Step 3: Application stock Certified Stock Solution (100 µg/mL Dapsone-¹³C₁₂) intermediate Intermediate Stock Solution (1 µg/mL) stock->intermediate Dilute 1:100 with Methanol working Working IS Solution (100 ng/mL) intermediate->working Dilute 1:10 with 50:50 MeOH:H₂O application Spike into Samples, Standards, and QCs working->application Use for Analysis

Caption: Preparation workflow for Dapsone-¹³C₁₂ internal standard.

References

Troubleshooting & Optimization

Dapsone-13C12 Stability in Solution and Long-Term Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dapsone-13C12 in solution and under long-term storage. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Disclaimer: The stability data and protocols presented here are primarily based on studies conducted with unlabeled dapsone. Due to the stable nature of the 13C isotope, the chemical stability of this compound is expected to be comparable to that of dapsone. However, it is recommended to perform stability studies specific to your formulation and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound solutions?

A1: Dapsone is soluble in alcohol, methanol, acetone, and dilute hydrochloric acid.[1] It is practically insoluble in water.[1] For analytical purposes, such as HPLC, mobile phases often consist of mixtures of acetonitrile or methanol with aqueous buffers like potassium phosphate or formic acid solution.[2][3][4] When preparing stock solutions, methanol is a common choice.[5]

Q2: What are the general recommendations for long-term storage of this compound?

A2: For solid this compound, it is recommended to keep the container tightly closed in a dry and well-ventilated place.[1] It is also noted to be light-sensitive, so storage in the dark is crucial.[1] While specific long-term storage temperatures for the pure compound are not detailed in the provided results, general laboratory practice for stable compounds suggests storage at controlled room temperature or refrigerated conditions (2-8 °C) to minimize any potential degradation over time.

For solutions, storage conditions are critical and depend on the solvent and desired shelf-life. Dapsone suspensions have been shown to be stable for at least 90 days at both 4°C (refrigerated) and 25°C (room temperature) when prepared in specific vehicles like simple syrup with citric acid or a 1:1 mixture of Ora Sweet and Ora Plus.[6] Another study showed stability for up to 90 days at 5°C and 25°C in Oral Mix SF.[2]

Q3: My this compound solution has changed color. Is it degraded?

A3: A slight darkening of dapsone suspensions stored at 25°C has been observed without a significant loss of concentration (still >95% after 91 days).[6] However, any change in appearance, such as color change or precipitation, should be investigated as it could indicate degradation or other stability issues. It is recommended to re-analyze the solution to confirm its concentration and purity.

Q4: What are the primary degradation pathways for this compound?

A4: Based on forced degradation studies of dapsone, the primary degradation pathways include:

  • Photodegradation: Dapsone is sensitive to light, particularly UV-C and sunlight, which can cause significant degradation.[3]

  • Oxidation: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of degradation products.[4][7]

  • Hydrolysis: Dapsone is susceptible to degradation in both acidic and alkaline conditions.[3][7][8]

  • Thermal Degradation: While less significant under dry heat conditions, heating in solution can contribute to degradation.[3][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or inconsistent analytical results for this compound concentration. Degradation of the stock or working solution.Prepare fresh solutions from solid this compound. Always store stock solutions in the dark and at a low temperature (e.g., 2-8°C). Verify the stability of the solution under your specific experimental conditions.
Adsorption to container surfaces.Use silanized glassware or polypropylene containers to minimize adsorption.
Inaccurate pipetting or dilution.Calibrate pipettes and verify dilution procedures.
Appearance of unexpected peaks in chromatograms. Presence of degradation products.Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products. Ensure the analytical method is stability-indicating.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
Precipitation in the this compound solution. Poor solubility in the chosen solvent.Ensure the concentration is below the solubility limit in the chosen solvent system. Consider using a co-solvent or a different solvent.
Temperature-dependent solubility.Check if precipitation occurs upon cooling. If so, solutions may need to be prepared fresh before use or stored at a constant temperature.

Data Presentation

Table 1: Summary of Dapsone Stability in Oral Suspensions

VehicleConcentrationStorage TemperatureDurationRemaining ConcentrationReference
Simple Syrup & Water with Citric Acid2.0 mg/mL4°C and 25°C91 days>95%[6]
1:1 Ora Sweet:Ora Plus2.0 mg/mL4°C and 25°C91 days>95%[6]
Oral Mix SF2 mg/mL5°C and 25°C90 days>90%[2]
Oral Mix2 mg/mL5°C90 days>90%[2]
Oral Mix2 mg/mL25°C<7 days<90%[2]

Table 2: Summary of Dapsone Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature% RecoveryDegradation Products ObservedReference
Acid Hydrolysis1 M HCl12 h80°C-Yes[3]
Acid Hydrolysis5 N HCl48 hRoom Temp48.23%Yes (D1 at 13.507 min)[7]
Base Hydrolysis1 M NaOH12 h80°C-Yes[3]
Oxidation3% H₂O₂--96.88%No additional peaks[3]
Oxidation30% H₂O₂48 hRoom Temp53.05%No peak of degradant[7]
Oxidation30% H₂O₂Overnight--Yes[4]
Thermal (Heat)--80°CNon-significant decrease-[3]
Photolytic (UV-C)254 nm4 h-27.90%Yes (aniline)[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a standard stock solution of this compound for analytical use.

  • Materials:

    • This compound solid

    • Methanol (HPLC grade)

    • Volumetric flask (Class A)

    • Analytical balance

  • Procedure:

    • Accurately weigh the desired amount of this compound solid.

    • Transfer the solid to a volumetric flask of the appropriate size.

    • Add a small amount of methanol to dissolve the solid completely.

    • Once dissolved, dilute to the mark with methanol.

    • Mix the solution thoroughly by inverting the flask multiple times.

    • Store the stock solution in an amber glass vial at 2-8°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is based on a published method for dapsone.[2] Method validation and optimization for this compound may be required.

  • Objective: To quantify this compound and separate it from potential degradation products.

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: Kinetex XB-C18 (4.6 × 100 mm, 5 µm) or equivalent

    • Mobile Phase: Acetonitrile–aqueous KH₂PO₄ (10 mmol/L), 12:88 (v/v)

    • Flow Rate: 1 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 290 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of this compound at known concentrations.

    • Inject the standards to generate a calibration curve.

    • Inject the test samples (e.g., from a stability study) in duplicate.

    • Quantify the this compound concentration in the test samples using the calibration curve. The retention time for dapsone is approximately 7.1 minutes under these conditions.[2]

Protocol 3: Forced Degradation Study
  • Objective: To assess the stability of this compound under various stress conditions and to generate potential degradation products.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a solution of 1 M HCl and heat at 80°C for 12 hours.[3] Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve this compound in a solution of 1 M NaOH and heat at 80°C for 12 hours.[3] Neutralize the solution before analysis.

    • Oxidation: Treat a solution of this compound with 30% hydrogen peroxide at room temperature for 48 hours.[7]

    • Thermal Degradation: Keep the solid this compound in an oven at 80°C for 48 hours.[7] Also, reflux a solution of this compound.

    • Photodegradation: Expose a solution of this compound to UV-C light (254 nm) for 4 hours.[3]

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method (e.g., Protocol 2).

Mandatory Visualizations

This compound Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_results Outcome start This compound (Solid) stock Prepare Stock Solution (e.g., in Methanol) start->stock working Prepare Working Solutions in desired matrix stock->working acid Acid Hydrolysis working->acid Expose to stress conditions base Base Hydrolysis working->base Expose to stress conditions oxidation Oxidation working->oxidation Expose to stress conditions thermal Thermal Stress working->thermal Expose to stress conditions photo Photolytic Stress working->photo Expose to stress conditions hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (Quantification, Impurity Profiling) hplc->data report Stability Report: - Degradation Pathways - Shelf-life Estimation data->report

Caption: Workflow for this compound stability assessment.

Dapsone Degradation Pathways cluster_degradation Degradation Products cluster_conditions Stress Conditions Dapsone Dapsone Aniline Aniline Dapsone->Aniline Photodegradation (UV Light) Oxidized Oxidized Products Dapsone->Oxidized Oxidation (e.g., H₂O₂) Hydrolyzed Hydrolyzed Products Dapsone->Hydrolyzed Hydrolysis (Acid/Base) Light Light/UV Light->Dapsone Oxidant Oxidizing Agents Oxidant->Dapsone pH Acidic/Alkaline pH pH->Dapsone Heat Heat Heat->Dapsone

Caption: Major degradation pathways of Dapsone.

References

Preventing ion suppression in ESI-MS with Dapsone-13C12

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dapsone-¹³C₁₂ and ESI-MS

Welcome to the technical support center for the application of Dapsone-¹³C₁₂ in preventing ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS and why is it a problem?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting components from the sample matrix.[1][2] In ESI, these interfering molecules can compete with the analyte for charge or space at the droplet surface, or alter the physical properties of the droplet, hindering the formation of gas-phase analyte ions.[3] This phenomenon can lead to significant issues in quantitative analysis, including reduced sensitivity, poor accuracy, and lack of precision.[1][4]

Q2: How does using Dapsone-¹³C₁₂ as an internal standard help prevent ion suppression?

A2: Using a stable isotope-labeled (SIL) internal standard like Dapsone-¹³C₁₂ is a critical strategy to compensate for, rather than prevent, ion suppression. Dapsone-¹³C₁₂ is chemically identical to dapsone, but heavier due to the ¹³C isotopes. This ensures it has the same extraction efficiency and co-elutes chromatographically with the unlabeled dapsone.[5] Because they elute together, both the analyte and the SIL internal standard experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by suppression is normalized, leading to accurate and precise quantification.[3]

Q3: Can the Dapsone-¹³C₁₂ internal standard itself cause ion suppression?

A3: Yes. If the concentration of the stable isotope-labeled internal standard is excessively high, it can compete with the analyte and cause ion suppression.[3][5] It is crucial to optimize the concentration of Dapsone-¹³C₁₂ to a level that provides a stable signal without suppressing the ionization of the native dapsone.

Q4: Besides using a SIL internal standard, what other strategies can minimize ion suppression?

A4: Several strategies can be employed to mitigate ion suppression:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are highly effective at removing matrix components that cause suppression.[1][2][6]

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to separate the analyte from interfering matrix components is a primary defense.[3]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering species, although this may also decrease the analyte signal.[3]

  • Choice of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI and can be a viable alternative if the analyte is compatible.[3][5][7]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Poor signal intensity for both Dapsone and Dapsone-¹³C₁₂ 1. Severe ion suppression from the sample matrix.[6]2. Suboptimal ionization source parameters.3. Sample concentration is too low.[6]4. Inefficient sample extraction.1. Improve sample cleanup using SPE or LLE to remove interfering salts, lipids, or other matrix components.[6][8]2. Regularly tune and calibrate the mass spectrometer. Optimize source parameters like gas temperature, gas flow, and capillary voltage.[6]3. Concentrate the sample or reduce the final reconstitution volume.4. Verify and optimize the sample extraction protocol for better recovery.
High variability in Dapsone signal, but stable Dapsone-¹³C₁₂ signal 1. Inconsistent sample matrix effects across different samples.2. Dapsone is degrading in the sample, but the internal standard was added after degradation occurred.1. This is the ideal scenario for using an internal standard. The stable signal of Dapsone-¹³C₁₂ should correct for the variability in the dapsone signal. Ensure the internal standard is added at the very beginning of the sample preparation process.2. Investigate sample stability under the storage and processing conditions.
Analyte (Dapsone) peak is broad or splitting 1. Contaminants on the analytical column.[6]2. Inappropriate mobile phase pH.3. Suboptimal ionization conditions.[6]1. Use a guard column and ensure rigorous sample cleanup. Flush the column or replace it if necessary.2. Adjust the mobile phase pH to be at least two units away from the analyte's pKa to ensure it is in a single ionic form.3. Adjust source parameters and gas flows to improve peak shape.
Dapsone and Dapsone-¹³C₁₂ do not co-elute perfectly 1. Isotope effect, particularly with deuterium-labeled standards, can sometimes cause a slight shift in retention time.1. While ¹³C labeling has a much smaller isotope effect than deuterium, ensure the peak integration windows for both the analyte and the internal standard are appropriate to capture their respective signals accurately. If the separation is significant, it could compromise the correction for matrix effects that occur at a specific retention time.

Experimental Protocols & Data

Protocol 1: Dapsone Extraction from Human Plasma via SPE

This protocol is adapted from a validated method for dapsone quantification in human plasma.[9][10]

  • Sample Preparation:

    • Aliquot 200 µL of human plasma into a labeled tube.

    • Add 50 µL of the Dapsone-¹³C₁₂ internal standard working solution (concentration should be optimized, e.g., 3000 ng/mL).[9] For blank samples, add 50 µL of the diluent (e.g., 50:50 methanol:water).

    • Vortex the samples briefly.

    • Add 200 µL of 5mM Ammonium Acetate and vortex again.[9]

  • Solid-Phase Extraction (SPE):

    • Use an appropriate SPE cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml).[10]

    • Conditioning: Condition the cartridge with 1 mL of methanol.

    • Equilibration: Equilibrate the cartridge with 1 mL of HPLC-grade water.

    • Loading: Load the entire plasma sample onto the cartridge.

    • Washing: Wash the cartridge first with 1 mL of ultra-pure water, then with 1 mL of 5% methanol in water.

    • Elution: Elute the analytes with 1.0 mL of the elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).[9][10]

  • Final Step:

    • Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

Quantitative Data: Example LC-MS/MS Parameters

The following tables summarize typical parameters for the analysis of dapsone. These should be optimized for your specific instrumentation.

Table 1: Liquid Chromatography (LC) Conditions

ParameterValueReference
LC System Agilent 1260 Infinity LC[11]
Column Agilent Poroshell 120 SB-C18, 2.1 × 100 mm, 2.7 µm[11]
Mobile Phase A 0.1% formic acid in water[11]
Mobile Phase B Acetonitrile[11]
Gradient 15% B, linear to 80% B in 8 min[11]
Flow Rate 0.3 mL/min[11]
Injection Volume 10 µL[11]
Column Temp. Ambient[11]

Table 2: Mass Spectrometry (MS) Conditions

ParameterValueReference
MS System Agilent 6460 Triple Quadrupole LC/MS[11]
Ionization Mode ESI+ with Agilent Jet Stream[11]
Gas Temperature 325 °C[11]
Gas Flow 10 L/min[11]
Nebulizer 50 psi[11]
Sheath Gas Temp. 400 °C[11]
Capillary Voltage 4,500 V[11]
Nozzle Voltage 0 V[11]

Table 3: MRM Transitions for Dapsone (Note: Transitions for Dapsone-¹³C₁₂ would be shifted by +12 Da for the precursor ion and would require optimization for the product ion.)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)PolarityReference
Dapsone (Quantifier)249.19212524Positive[11]
Dapsone (Qualifier)249.110812520Positive[11]

Visualizations

IonSuppression cluster_source ESI Droplet cluster_gas Gas Phase Analyte Analyte (Dapsone) Ion_Analyte Analyte Ions Analyte->Ion_Analyte Ideal Ionization Ion_Suppressed Reduced Analyte Ions Analyte->Ion_Suppressed Matrix Matrix Components (Salts, Lipids, etc.) Matrix->Ion_Suppressed Competition/ Interference MS_Detector MS Detector Ion_Analyte->MS_Detector Strong Signal Ion_Suppressed->MS_Detector Weak Signal (Suppression)

Caption: Principle of Ion Suppression in ESI-MS.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Plasma Sample (Analyte + Matrix) B 2. Add Dapsone-¹³C₁₂ (Internal Standard) A->B C 3. Sample Cleanup (SPE or LLE) B->C D 4. LC Separation (Analyte and IS Co-elute) C->D E 5. ESI-MS Detection (Both experience same suppression) D->E F 6. Calculate Ratio (Analyte Signal / IS Signal) E->F G 7. Accurate Quantification F->G

Caption: Workflow for mitigating ion suppression.

SPE_Workflow cluster_steps SPE Steps start Start | Plasma + IS spe_cartridge SPE Cartridge step1 Condition Methanol step2 Equilibrate Water step1->step2 step3 Load Sample step2->step3 step4 Wash Water & 5% Methanol step3->step4 waste Waste (Matrix Interferences) step3->waste Interferences not retained step5 Elute Acetonitrile/Buffer step4->step5 step4->waste Interferences washed away end Clean Eluate for LC-MS Analysis step5->end Analyte + IS eluted

Caption: Solid-Phase Extraction (SPE) workflow.

References

Optimizing Dapsone-13C12 concentration for dapsone assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for dapsone assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for Dapsone-13C12 as an internal standard (IS)?

The optimal concentration of this compound should be high enough to provide a stable and reproducible signal, yet low enough to not cause detector saturation or significant crosstalk with the dapsone signal. A common starting point is to use a concentration that yields a response similar to the dapsone concentration at the midpoint of the calibration curve.[1] It is crucial to empirically determine the ideal concentration during method development by assessing the precision and accuracy of quality control (QC) samples at the lower and upper limits of quantification.

Q2: How can I assess and mitigate matrix effects in my dapsone assay?

Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and reproducibility of LC-MS/MS assays.[2][3][4]

Assessment:

  • Post-extraction spike method: Analyze a blank matrix extract spiked with dapsone and this compound and compare the analyte response to that in a pure solvent. A significant difference indicates the presence of matrix effects.

  • Infusion experiments: Infuse a constant concentration of dapsone and this compound into the mass spectrometer while injecting a blank matrix extract. Dips or rises in the baseline signal at the expected retention time of dapsone indicate ion suppression or enhancement.

Mitigation Strategies:

  • Effective sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5]

  • Chromatographic separation: Optimize the HPLC or UPLC method to separate dapsone from co-eluting matrix components.[2]

  • Use of a stable isotope-labeled internal standard (SIL-IS): this compound is the ideal internal standard as it co-elutes with dapsone and experiences similar matrix effects, allowing for accurate correction.[3][6]

Q3: What should I do if I observe crosstalk between the dapsone and this compound MRM channels?

Crosstalk can occur due to the natural isotopic abundance of elements in dapsone contributing to the this compound signal, or impurities in the internal standard.[7][8][9]

Troubleshooting Steps:

  • Inject a high concentration of dapsone standard: Monitor the this compound MRM transition to see if a signal is detected.

  • Inject the this compound working solution: Monitor the dapsone MRM transition to check for dapsone impurities in the internal standard.

  • Optimize MRM transitions: If possible, select product ions that are less prone to isotopic overlap.

  • Adjust this compound concentration: Lowering the internal standard concentration may reduce its contribution to the analyte signal, but ensure it remains sufficient for accurate quantification.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability in this compound Signal Inconsistent sample preparation (e.g., variable extraction recovery). Pipetting errors when adding the internal standard. Instability of this compound in the sample or reconstitution solvent.Ensure consistent and validated sample preparation procedures. Use calibrated pipettes and proper technique for adding the internal standard solution. Evaluate the stability of this compound under the experimental conditions.
Poor Peak Shape for Dapsone and/or this compound Column degradation or contamination. Inappropriate mobile phase composition or pH. Sample solvent incompatible with the mobile phase.Use a guard column and ensure proper column washing procedures. Optimize the mobile phase composition, including additives and pH. Ensure the final sample solvent is similar in composition to the initial mobile phase.
Non-linear Calibration Curve Inappropriate weighting factor for the regression analysis. Crosstalk between analyte and internal standard at high concentrations. Detector saturation at high concentrations.Use a weighted linear regression (e.g., 1/x or 1/x²) to improve accuracy at the lower end of the curve. Investigate and correct for crosstalk as described in the FAQs. Dilute samples that are above the upper limit of quantification.
Inaccurate QC Sample Results Matrix effects that are not adequately compensated by the internal standard. Instability of dapsone or this compound in the matrix. Errors in the preparation of calibration standards or QC samples.Re-evaluate and optimize the sample preparation method to minimize matrix effects.[2] Conduct thorough stability studies for dapsone and this compound in the biological matrix.[10] Prepare fresh calibration standards and QC samples and re-analyze.

Experimental Protocols

Representative LC-MS/MS Method for Dapsone in Human Plasma

This protocol is a synthesis of common practices and should be optimized for your specific instrumentation and experimental needs.[11]

1. Preparation of Stock and Working Solutions:

  • Dapsone Stock Solution (1 mg/mL): Accurately weigh and dissolve dapsone in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standards: Serially dilute the dapsone stock solution with a 50:50 methanol:water mixture to prepare calibration standards and QC samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to the desired concentration (e.g., 3000 ng/mL).[11]

2. Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of plasma, add 50 µL of the this compound working solution and vortex.

  • Condition an appropriate SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of HPLC-grade water, followed by 1 mL of 5% methanol in water.

  • Elute dapsone and this compound with 1 mL of an appropriate elution solvent (e.g., 70:30 acetonitrile:5mM ammonium acetate).

  • Transfer the eluate to an autosampler vial for analysis.

3. LC-MS/MS Parameters:

The following tables summarize typical parameters for dapsone analysis.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 100 mm, 2.7 µm)[3]
Mobile Phase A 0.1% formic acid in water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.3 mL/min[3]
Injection Volume 10 µL[3]
Gradient 15% B, linear to 80% B in 8 minutes[3]

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
MRM Transition (Dapsone) m/z 249.1 -> 92.0 or m/z 249.0 -> 156.1[3][11]
MRM Transition (this compound) m/z 261.1 -> 104.0 (projected) or m/z 257.1 -> 160.0 (for Dapsone-d8)[11]
Gas Temperature 325 °C[3]
Gas Flow 10 L/min[3]
Nebulizer Pressure 50 psi[3]

Note: The MRM transition for this compound is projected as it was not explicitly found in the search results. The precursor ion will be 12 Da higher than dapsone. The fragment ion may or may not shift depending on which part of the molecule contains the 13C labels.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis stock Stock Solutions (Dapsone & this compound) working Working Standards & QC Samples stock->working is_working IS Working Solution (this compound) stock->is_working spike Spike Plasma with IS is_working->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute lcms LC-MS/MS Analysis elute->lcms data Data Processing (Quantification) lcms->data

Caption: Experimental workflow for a typical dapsone bioanalytical assay.

troubleshooting_flow cluster_solutions_is IS Signal Issues cluster_solutions_cal Calibration Issues cluster_solutions_matrix Matrix Effect Issues cluster_solutions_stability Stability Issues start Inaccurate Results (e.g., Poor QC Recovery) check_is Check IS Signal Consistency start->check_is check_cal Review Calibration Curve start->check_cal check_matrix Investigate Matrix Effects start->check_matrix check_stability Verify Analyte/IS Stability start->check_stability sol_is Optimize Sample Prep Verify Pipetting check_is->sol_is sol_cal Adjust Weighting Check for Crosstalk check_cal->sol_cal sol_matrix Improve Sample Cleanup Optimize Chromatography check_matrix->sol_matrix sol_stability Re-evaluate Storage & Handling Conditions check_stability->sol_stability

Caption: Logical troubleshooting flow for inaccurate dapsone assay results.

References

Troubleshooting poor recovery of Dapsone-13C12 in sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to Dapsone-13C12 recovery during sample preparation. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: We are observing consistently low recovery of our internal standard, this compound, after solid-phase extraction (SPE). What are the potential causes and how can we troubleshoot this?

A1: Low recovery of this compound during SPE can stem from several factors throughout the extraction process. A systematic approach is crucial to pinpoint the issue. Here are the primary areas to investigate:

  • Analyte Loss During Loading: The internal standard may not be retained on the SPE sorbent. This can happen if the sample solvent is too strong, the pH is not optimal for retention, or the sorbent is overloaded.

  • Analyte Loss During Washing: The wash solvent may be too aggressive, leading to the premature elution of this compound.

  • Incomplete Elution: The elution solvent may not be strong enough to completely recover the internal standard from the sorbent.

To troubleshoot, it is recommended to analyze each fraction (loading, wash, and elution) to determine where the loss is occurring.[1][2][3]

Q2: Our this compound recovery is highly variable between samples. What could be causing this inconsistency?

A2: High variability in internal standard recovery often points to inconsistencies in the sample preparation workflow or matrix effects that differ between individual samples.[4][5] Key factors to consider include:

  • Inconsistent Sample Pre-treatment: Ensure uniform sample pH adjustment and particulate removal for all samples.

  • Variable Matrix Effects: Biological matrices can vary significantly between individuals, leading to different levels of ion suppression or enhancement in the mass spectrometer.[4][5] A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thereby compensating for this variability.[6][7] However, extreme matrix effects can still impact recovery.

  • Inconsistent SPE Cartridge Performance: Variations in cartridge packing or channeling can lead to inconsistent recoveries. Ensure proper conditioning and do not allow the sorbent to dry out before loading the sample.[1]

  • Inaccurate Pipetting: Ensure accurate and consistent addition of the internal standard to all samples.

Q3: We are using a protein precipitation protocol and see poor recovery of this compound. How can we optimize this method?

A3: Poor recovery after protein precipitation can be due to incomplete precipitation of proteins, co-precipitation of the analyte with the proteins, or issues with the subsequent steps. Here are some optimization strategies:

  • Choice of Precipitating Agent: Acetonitrile is a commonly used and effective precipitant for plasma proteins.[8] Trichloroacetic acid (TCA) and zinc sulfate are also effective.[8] The choice of solvent can influence the degree of protein removal and potential for ion suppression.[8]

  • Precipitant to Sample Ratio: A common starting point is a 2:1 or 3:1 ratio of precipitating solvent to plasma.[8] This ratio can be optimized to maximize protein removal while minimizing analyte loss.

  • Mixing and Incubation: Ensure thorough vortexing to facilitate protein precipitation. An incubation step, often at a low temperature (e.g., -20°C), can improve precipitation efficiency.

  • Dissociation from Proteins: Adding a small amount of acid or base to the precipitant can help dissociate Dapsone from plasma proteins, improving its recovery in the supernatant. Dapsone is 50-80% bound to plasma proteins.[6][9]

Q4: Could the stability of this compound be a factor in its poor recovery?

A4: Dapsone is generally stable in various oral suspensions for up to 90 days at both refrigerated (4-5°C) and room temperature (25°C).[10][11][12][13][14] However, it can degrade under certain stress conditions. Forced degradation studies have shown that Dapsone can be susceptible to:

  • Photodegradation: Exposure to UV-C and sunlight can cause degradation.[15] It is advisable to protect samples from light during preparation.[6]

  • Oxidation: Degradation can occur in the presence of oxidizing agents like hydrogen peroxide.[15]

  • Extreme pH and Heat: While stable under many conditions, high temperatures and strongly acidic or basic conditions can lead to degradation.[10]

If you suspect stability issues, it is recommended to prepare fresh standards and quality control samples and to minimize the exposure of samples to harsh conditions.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common recovery issues.

start Start: Low this compound Recovery in SPE check_fractions Analyze Loading, Wash, and Elution Fractions start->check_fractions in_load Analyte in Loading Fraction? check_fractions->in_load in_wash Analyte in Wash Fraction? in_load->in_wash No load_cause1 Incorrect Phase Choice or Strong Sample Solvent in_load->load_cause1 Yes load_cause2 Incorrect Sample pH in_load->load_cause2 Yes load_cause3 Sorbent Overload in_load->load_cause3 Yes not_eluted Analyte Not Eluted? in_wash->not_eluted No wash_cause Wash Solvent Too Strong in_wash->wash_cause Yes elution_cause Elution Solvent Too Weak not_eluted->elution_cause Yes end Recovery Optimized not_eluted->end No load_solution1 Use Weaker Sample Solvent or Adjust pH load_cause1->load_solution1 load_cause2->load_solution1 load_solution2 Increase Sorbent Mass load_cause3->load_solution2 load_solution1->end load_solution2->end wash_solution Use Weaker Wash Solvent wash_cause->wash_solution wash_solution->end elution_solution Increase Elution Solvent Strength elution_cause->elution_solution elution_solution->end

Caption: Troubleshooting Low Recovery in Solid-Phase Extraction.

start Start: Variable this compound Recovery check_pretreatment Review Sample Pre-treatment Protocol start->check_pretreatment is_consistent Is Pre-treatment Consistent? check_pretreatment->is_consistent inconsistent_cause Inconsistent pH, Mixing, or Centrifugation is_consistent->inconsistent_cause No check_matrix Assess Matrix Effects is_consistent->check_matrix Yes inconsistent_solution Standardize Pre-treatment Steps inconsistent_cause->inconsistent_solution end Recovery Stabilized inconsistent_solution->end matrix_present Significant Matrix Effects? check_matrix->matrix_present matrix_solution Optimize Chromatographic Separation to Avoid Co-elution matrix_present->matrix_solution Yes check_spe Evaluate SPE Cartridge Performance matrix_present->check_spe No matrix_solution->end spe_issue Cartridge Inconsistency? check_spe->spe_issue spe_solution Ensure Proper Conditioning and Test Different Cartridge Lots spe_issue->spe_solution Yes spe_issue->end No spe_solution->end

Caption: Troubleshooting Variable Recovery.

Quantitative Data Summary

ParameterConditionDapsone RecoveryReference
Forced Degradation 60°C for 3h in purified water76%[10]
60°C for 3h in 3% hydrogen peroxide73%[10]
60°C for 3h in 1 mol/L sodium hydroxide91%[10]
60°C for 3h in 1 mol/L hydrochloric acid69%[10]
SPE Recovery in Plasma LQC74.22%[9]
MQC75.60%[9]
HQC78.62%[9]
Protein Precipitation Efficiency Acetonitrile (2:1 ratio to plasma)>96%[8]
Trichloroacetic acid (2:1 ratio to plasma)92%[8]
Zinc sulfate (2:1 ratio to plasma)91%[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Dapsone from Human Plasma

This protocol is adapted from a validated method for the quantification of dapsone in human plasma.[6][9]

Materials:

  • Human plasma (K2EDTA)

  • This compound internal standard working solution

  • 5mM Ammonium Acetate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • HPLC Grade Water

  • SPE Cartridges (e.g., Orochem Panthera Deluxe 30mg, 1ml or Agilent Bond Elut Plexa PCX 60 mg, 3 mL)[6][16]

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Pipette 200 µL of human plasma into a labeled tube.

  • Add 50 µL of this compound internal standard solution.

  • Vortex for 10 seconds.

  • Add 200 µL of 5mM Ammonium Acetate and vortex for a few seconds.

  • SPE Cartridge Conditioning:

    • Condition the cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of HPLC Grade Water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the entire sample onto the SPE cartridge at a flow rate of approximately 0.5-1 mL/min.[3][16]

  • Washing:

    • Wash the cartridge with 1 mL of HPLC Grade Water.

    • Wash the cartridge with 1 mL of 5% Methanol in water.

  • Elution:

    • Elute Dapsone and this compound with 1 mL of elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate or 25% ammonium hydroxide in acetonitrile).[6][16]

  • Post-Elution:

    • The eluate can be directly injected or evaporated to dryness under a stream of nitrogen and reconstituted in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation of Dapsone from Human Plasma

This is a general protocol for protein precipitation that can be optimized for Dapsone analysis.

Materials:

  • Human plasma (K2EDTA)

  • This compound internal standard working solution

  • Acetonitrile (ice-cold)

  • Vortex mixer

  • Centrifuge (refrigerated)

Procedure:

  • Pipette 100 µL of human plasma into a labeled microcentrifuge tube.

  • Add 25 µL of this compound internal standard solution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (3:1 ratio).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • The supernatant can be injected directly or evaporated and reconstituted in the mobile phase.

References

Technical Support Center: Dapsone-13C12 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dapsone-13C12 in chromatographic experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the primary purpose of using this compound in chromatographic analysis? This compound is a stable isotope-labeled internal standard (SIL IS) used for the accurate quantification of Dapsone in complex matrices, such as plasma or tissue samples, using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The carbon-13 labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled Dapsone, while its chemical properties are nearly identical, ensuring similar behavior during sample preparation and chromatographic separation.[3][4]
2. Should I expect a different retention time for this compound compared to unlabeled Dapsone? In most cases, the retention time of this compound should be very similar to, if not co-eluting with, unlabeled Dapsone. The substitution of 12C with 13C results in a minimal change in the physicochemical properties of the molecule.[3][4] However, slight shifts in retention time can occasionally be observed, particularly with highly efficient columns or specific mobile phase conditions. Unlike deuterium-labeled standards, which have a greater mass difference and are more prone to retention time shifts, 13C-labeled compounds are expected to behave more similarly to their unlabeled counterparts.[3][4]
3. Can this compound be used with any HPLC method developed for Dapsone? Generally, yes. HPLC methods developed for Dapsone can be adapted for use with this compound.[5][6][7] Since the chemical structure is fundamentally the same, the same column, mobile phase, and detection parameters should be applicable. However, it is always recommended to perform a system suitability test with this compound to ensure optimal performance and to verify that there are no unexpected chromatographic issues.
4. How can I confirm the identity of the this compound peak? The most definitive way to confirm the identity of the this compound peak is by using a mass spectrometer (MS) as the detector. The mass spectrum of the labeled compound will show a molecular ion peak that is 12 Daltons higher than that of unlabeled Dapsone, corresponding to the twelve 13C atoms.

Troubleshooting Guide: Chromatographic Peak Shape Issues

Poor peak shape can compromise the accuracy and precision of your analytical results.[8] This guide addresses common peak shape problems that may be encountered when using this compound.

Issue 1: Peak Tailing

Description: The peak has an asymmetrical shape with a "tail" extending from the back of the peak. This can be caused by interactions between the analyte and active sites on the column, such as residual silanols.[9][10]

Possible Causes & Solutions:

Cause Solution
Secondary Silanol Interactions Dapsone, being a basic compound, can interact with acidic silanol groups on the silica-based stationary phase.[9] Solution: Reduce the mobile phase pH to protonate the silanols and minimize these interactions.[10] Alternatively, use a base-deactivated column or an end-capped column.
Column Contamination Buildup of sample matrix components or other contaminants on the column can lead to peak tailing.[8] Solution: Implement a column cleaning procedure.[10] Regularly flushing the column with a strong solvent can help remove contaminants. Consider using a guard column to protect the analytical column.[8]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8] Solution: Reduce the concentration of the this compound standard or decrease the injection volume.[8]
Issue 2: Peak Fronting

Description: The peak is asymmetrical with a "front" extending from the leading edge of the peak.

Possible Causes & Solutions:

Cause Solution
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting. Solution: Ensure the sample solvent is similar in strength to or weaker than the mobile phase. If a strong solvent must be used, reduce the injection volume.
Column Void or Channeling A void at the head of the column or channeling in the packed bed can lead to distorted peak shapes.[9] Solution: This usually indicates column degradation. Reverse-flushing the column may sometimes resolve the issue, but column replacement is often necessary.[8]
Issue 3: Split Peaks

Description: The peak appears as two or more partially resolved peaks.

Possible Causes & Solutions:

Cause Solution
Partially Blocked Column Frit Debris from the sample or system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[8] Solution: Reverse-flush the column to dislodge the blockage.[8] If this is unsuccessful, the frit may need to be replaced. Using an in-line filter can help prevent this issue.
Contamination in the Sample or Standard The presence of an impurity that co-elutes closely with this compound can give the appearance of a split peak. Solution: Analyze the this compound standard by itself to confirm its purity. If an impurity is present, a new, purer standard may be required.
Injector Issues A problem with the injector, such as a partially blocked needle or port, can cause the sample to be introduced onto the column in a non-uniform manner. Solution: Clean and maintain the injector according to the manufacturer's instructions.

Experimental Protocols

Below are representative experimental protocols for the analysis of Dapsone. These can be adapted for use with this compound.

Sample Preparation: Dapsone from Plasma
  • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of this compound internal standard solution.[11]

  • Add 200 µL of 5mM Ammonium Acetate and vortex briefly.[11]

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte and internal standard from the plasma matrix.[11][12]

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for injection into the LC-MS system.[11]

Representative HPLC Method for Dapsone
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Methanol:Water (70:30 v/v)[7] or Acetonitrile:5mM Ammonium Acetate (50:50 v/v)[11]
Flow Rate 1.0 mL/min[7]
Detection UV at 295 nm[7] or Mass Spectrometry
Injection Volume 10-20 µL
Temperature Ambient

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peak Split Peak start->split_peak check_ph Adjust Mobile Phase pH peak_tailing->check_ph check_solvent Check Sample Solvent peak_fronting->check_solvent check_frit Check/Clean Column Frit split_peak->check_frit clean_column Clean/Replace Column check_ph->clean_column No Improvement resolved Issue Resolved check_ph->resolved Improvement reduce_conc Reduce Sample Concentration clean_column->reduce_conc No Improvement clean_column->resolved Improvement reduce_conc->resolved Improvement check_column_void Inspect for Column Void check_solvent->check_column_void No Improvement check_solvent->resolved Improvement check_column_void->resolved Improvement check_purity Verify Standard Purity check_frit->check_purity No Improvement check_frit->resolved Improvement check_injector Inspect Injector check_purity->check_injector No Improvement check_purity->resolved Improvement check_injector->resolved Improvement Isotope_Effect_Logic Dapsone Dapsone (12C) Chemical_Properties Nearly Identical Chemical Properties Dapsone->Chemical_Properties Mass_Difference Different Molecular Weight Dapsone->Mass_Difference Dapsone_13C12 This compound Dapsone_13C12->Chemical_Properties Dapsone_13C12->Mass_Difference Chromatographic_Behavior Similar Chromatographic Behavior Chemical_Properties->Chromatographic_Behavior Retention_Time Co-elution or Slight Shift in RT Chromatographic_Behavior->Retention_Time MS_Detection Distinct MS Detection Mass_Difference->MS_Detection

References

Addressing cross-talk between Dapsone and Dapsone-13C12 MRM transitions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dapsone and its stable isotope-labeled internal standard, Dapsone-13C12, in Multiple Reaction Monitoring (MRM) mass spectrometry assays.

Troubleshooting Guide

This guide addresses specific issues related to cross-talk between Dapsone and this compound MRM transitions.

Question: I am observing a signal in my this compound (Internal Standard) channel even when I inject a high concentration of Dapsone standard alone. What is causing this cross-talk?

Answer:

This phenomenon, known as cross-talk, can arise from several factors. Here is a step-by-step guide to identify and resolve the issue:

Step 1: Verify the Isotopic Purity of Your this compound Standard

  • Issue: The this compound internal standard (IS) may contain a small percentage of unlabeled Dapsone. At high concentrations of the IS, this unlabeled impurity can contribute to the signal in the analyte (Dapsone) channel. Conversely, and more commonly, the high concentration of unlabeled Dapsone may have a naturally occurring M+12 isotope that corresponds to the mass of the labeled internal standard.

  • Troubleshooting:

    • Prepare a high-concentration solution of your this compound standard.

    • Acquire data monitoring both the Dapsone and this compound MRM transitions.

    • If a significant peak is observed in the Dapsone channel, it indicates the presence of unlabeled analyte in your IS. Contact your standard provider for the certificate of analysis to confirm the isotopic purity.

Step 2: Investigate In-Source Fragmentation

  • Issue: In-source fragmentation can occur when molecules fragment within the ion source of the mass spectrometer before entering the quadrupole. This can lead to the generation of ions that mimic the precursor ion of your analyte or internal standard, causing erroneous signals.

  • Troubleshooting:

    • Infuse a high-concentration solution of Dapsone directly into the mass spectrometer.

    • Perform a precursor ion scan for the product ion of this compound.

    • If a signal is detected at the m/z of the Dapsone precursor, it suggests that in-source fragmentation is occurring.

    • To mitigate this, try optimizing the ion source parameters, such as reducing the capillary voltage or source temperature, to achieve softer ionization.

Step 3: Optimize Collision Cell Parameters

  • Issue: Inefficient clearing of ions from the collision cell between MRM transitions can lead to "ghost peaks" where fragment ions from the preceding transition are detected in the subsequent one.[1] This is more likely to occur with very short dwell times and inter-channel delays.

  • Troubleshooting:

    • Increase the inter-channel delay (if your instrument software allows) to provide more time for the collision cell to clear between the Dapsone and this compound transitions.

    • Experiment with slightly longer dwell times. While this may reduce the number of data points across a chromatographic peak, it can help resolve cross-talk.

    • Optimize the collision energy (CE) for both Dapsone and this compound. Use the values in the table below as a starting point and perform a CE optimization experiment to find the value that provides the best signal-to-noise ratio while minimizing any potential for cross-talk.

Question: My calibration curve for Dapsone is non-linear at the higher concentrations. Could this be related to cross-talk?

Answer:

Yes, non-linearity, particularly at the upper limits of quantification, can be a symptom of cross-talk.

  • Analyte to Internal Standard Cross-talk: If a high concentration of Dapsone is causing a false signal in the this compound channel, the internal standard response will be artificially inflated. This will lead to a suppressed analyte/IS ratio and a downward-curving calibration curve.

  • Internal Standard to Analyte Cross-talk: If the this compound standard contains unlabeled Dapsone, it will contribute to the analyte signal, leading to a positive bias and an upward-curving calibration curve.

To address this, follow the troubleshooting steps outlined in the previous question to identify and mitigate the source of the cross-talk.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Dapsone and this compound?

A1: The optimal MRM transitions should be empirically determined on your specific instrument. However, based on published data for Dapsone and the known mass shift for a fully 13C-labeled standard, the following transitions can be used as a starting point for method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reported Collision Energy (eV)
Dapsone249.1156.120-25
249.1108.020-30
249.192.024-35
This compound261.1168.1To be optimized
261.1120.0To be optimized
261.1104.0To be optimized

Q2: How can I be sure that the peak I'm seeing is due to cross-talk and not a co-eluting interference?

A2: To differentiate between cross-talk and a co-eluting interference, you can perform the following experiment:

  • Inject a high concentration of the Dapsone standard and monitor both the Dapsone and this compound MRM transitions. If a peak appears in the this compound channel at the same retention time as Dapsone, it is likely cross-talk.

  • Inject a blank matrix sample (e.g., plasma from a subject not dosed with Dapsone) and monitor both channels. If a peak appears in either channel, it indicates a co-eluting interference from the matrix.

Q3: Can chromatographic separation help in reducing cross-talk?

A3: While Dapsone and this compound are expected to co-elute, optimizing your chromatography to ensure sharp, symmetrical peaks can minimize the time the instrument is exposed to high concentrations of the analyte, which can indirectly help in reducing the potential for cross-talk, especially if dwell times are short.

Q4: Are there any instrument-specific settings I should be aware of?

A4: Modern tandem quadrupole mass spectrometers often have proprietary technologies to minimize cross-talk.[1] Familiarize yourself with your instrument's specific features, such as "T-Wave" collision cells or other technologies designed for rapid ion transit. Ensure that your instrument is well-maintained and tuned according to the manufacturer's recommendations, as dirty ion optics can exacerbate cross-talk issues.

Experimental Protocols

Protocol for Investigating and Mitigating Cross-Talk

  • Objective: To systematically identify the source of cross-talk between Dapsone and this compound MRM transitions and implement strategies for its reduction or elimination.

  • Materials:

    • Dapsone analytical standard

    • This compound internal standard

    • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

    • LC-MS/MS system

  • Methodology:

    • Step 1: MRM Transition Optimization:

      • Prepare separate solutions of Dapsone (1 µg/mL) and this compound (1 µg/mL).

      • Infuse each solution individually into the mass spectrometer.

      • For each compound, perform a product ion scan to identify the most abundant and stable fragment ions.

      • Select at least two of the most intense product ions for each precursor to create MRM transitions.

      • For each transition, perform a collision energy optimization experiment to determine the CE that yields the highest signal intensity.

    • Step 2: Cross-Talk Evaluation:

      • Prepare a high-concentration solution of Dapsone (e.g., at the upper limit of quantification - ULOQ).

      • Prepare a solution of this compound at the concentration used in your assay.

      • Set up an LC-MS/MS acquisition method monitoring the optimized MRM transitions for both Dapsone and this compound.

      • Inject the high-concentration Dapsone solution and observe the signal in the this compound channel. The peak area of this cross-talk signal should be less than a pre-defined threshold (e.g., <0.02% of the Dapsone peak area).

      • Inject the this compound solution and observe the signal in the Dapsone channel. The peak area of this signal should also be below a defined threshold (e.g., <0.5% of the this compound peak area at the working concentration).

    • Step 3: Mitigation Strategies (if cross-talk is observed):

      • Modify MRM Transitions: If significant cross-talk is observed, consider selecting alternative product ions for either the analyte or the internal standard that are unique and less prone to interference.

      • Adjust MS Parameters:

        • Systematically increase the inter-channel delay or dwell time and re-evaluate the cross-talk.

        • Optimize ion source parameters to minimize in-source fragmentation.

      • Chromatographic Refinement: While not a direct solution for MS-based cross-talk, ensure your chromatography is robust, providing sharp and well-defined peaks.

Visualizations

CrossTalk_Troubleshooting start Start: Cross-Talk Observed (Signal in IS channel with Analyte only) check_purity Step 1: Verify Isotopic Purity of this compound Standard start->check_purity investigate_insource Step 2: Investigate In-Source Fragmentation check_purity->investigate_insource Purity Verified solution_purity Solution: Contact Standard Provider or Choose a Different Lot check_purity->solution_purity Impurity Detected optimize_collision_cell Step 3: Optimize Collision Cell Parameters investigate_insource->optimize_collision_cell No In-Source Fragmentation solution_insource Solution: Optimize Source Parameters (e.g., reduce voltage/temperature) investigate_insource->solution_insource In-Source Fragmentation Detected solution_collision_cell Solution: Increase Inter-channel Delay, Optimize Dwell Time & Collision Energy optimize_collision_cell->solution_collision_cell Cross-Talk Persists end End: Cross-Talk Minimized optimize_collision_cell->end Cross-Talk Resolved solution_purity->end solution_insource->end solution_collision_cell->end

Caption: Troubleshooting workflow for addressing cross-talk.

Signaling_Pathway cluster_ionsource Ion Source Dapsone Dapsone (Analyte) Precursor_Dapsone m/z 249.1 Dapsone->Precursor_Dapsone Dapsone_13C12 This compound (Internal Standard) Precursor_Dapsone_13C12 m/z 261.1 Dapsone_13C12->Precursor_Dapsone_13C12 Fragment_Dapsone Fragments of Dapsone (e.g., m/z 156.1, 108.0) Precursor_Dapsone->Fragment_Dapsone Fragment_Dapsone_13C12 Fragments of this compound (e.g., m/z 168.1, 120.0) Precursor_Dapsone_13C12->Fragment_Dapsone_13C12 Product_Dapsone m/z 156.1 Fragment_Dapsone->Product_Dapsone Product_Dapsone_13C12 m/z 168.1 Fragment_Dapsone->Product_Dapsone_13C12 Cross-Talk Fragment_Dapsone_13C12->Product_Dapsone_13C12 Detector Detector Product_Dapsone->Detector Product_Dapsone_13C12->Detector

Caption: MRM workflow illustrating potential cross-talk.

References

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Guide for Dapsone Analysis Using Dapsone-13C12 in Accordance with FDA and EMA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of bioanalytical methods is a critical step to ensure the reliability and quality of pharmacokinetic and toxicokinetic data. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Dapsone, with a special focus on the use of the stable isotope-labeled internal standard, Dapsone-13C12. The comparison is framed within the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose. Both the FDA and EMA, now harmonized under the International Council for Harmonisation (ICH) M10 guideline, provide recommendations for the validation of bioanalytical assays to ensure the acceptability of their performance and the reliability of analytical results.[1][2][3] This guidance is applicable to the validation of methods used to measure concentrations of drugs and their metabolites in biological samples from nonclinical and clinical studies.[2][3]

Core Bioanalytical Validation Parameters

According to the FDA and EMA guidelines, a full validation of a bioanalytical method should be performed when establishing a new method.[4] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]

  • Accuracy and Precision: Accuracy refers to the closeness of the determined value to the nominal concentration, while precision measures the degree of scatter between a series of measurements.[5]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[5]

  • Sensitivity: The lowest analyte concentration that can be measured with acceptable accuracy and precision (Lower Limit of Quantification, LLOQ).[6]

  • Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of extracted samples to that of unextracted standards.[5]

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for defined periods.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

The Role of Internal Standards in Bioanalytical Assays

The use of an internal standard (IS) is crucial in chromatographic methods like LC-MS/MS to compensate for variability during sample processing and analysis. An ideal IS is a stable, isotopically labeled version of the analyte. This compound is the 13C12 labeled version of Dapsone and serves as an excellent internal standard.[7] Stable heavy isotopes of elements like hydrogen and carbon are incorporated into drug molecules to be used as tracers for quantification in drug development.[7] The use of a labeled internal standard that is physically and chemically analogous to the analyte, such as Dapsone-d8 (a deuterated analog), minimizes variability and the risk of batch failures.[8]

Comparative Analysis of Bioanalytical Methods for Dapsone

While specific performance data for this compound is not extensively published in direct comparative studies, its performance is expected to be similar to other stable isotope-labeled analogs like Dapsone-d8 due to their similar physicochemical properties. The following table summarizes the performance of a validated UPLC-MS/MS method for Dapsone using Dapsone-d8 as an internal standard, alongside a typical HPLC-UV method for comparison.

Parameter UPLC-MS/MS with Dapsone-d8 IS HPLC-UV FDA/EMA Guideline
Selectivity High, specific detection by massLower, potential for interferenceNo interference at the retention time of the analyte and IS
Linearity Range 5.000–3000.000 ng/mL[9]5-50 µg/mL (5,000-50,000 ng/mL)[10]At least 6-8 non-zero standards, r² ≥ 0.99
Accuracy (% Bias) Within ±15%Within ±15%Within ±15% of nominal concentration (±20% for LLOQ)
Precision (%RSD) ≤15%≤15%≤15% (≤20% for LLOQ)
LLOQ 5.000 ng/mL[9]1.24 µg/mL (1240 ng/mL)Analyte response at least 5 times the blank response
Recovery Consistent and reproducible99.72 – 106.25%Should be consistent, precise, and reproducible
Matrix Effect Minimized with co-eluting stable isotope ISCan be significantIS-normalized matrix factor should have a CV ≤15%

Experimental Protocols

UPLC-MS/MS Method with Stable Isotope-Labeled Internal Standard (e.g., Dapsone-d8)

This protocol is based on a validated method for the quantification of Dapsone in human plasma.[9]

  • Sample Preparation:

    • To 0.200 mL of plasma, add 0.050 mL of internal standard solution (Dapsone-d8).

    • Add 0.200 mL of 5mM Ammonium Acetate and vortex.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of Methanol followed by 1 mL of HPLC grade water.

    • Load the sample onto the cartridge.

    • Wash with 1 mL of HPLC water, then with 1 mL of 5% Methanol in HPLC water.

    • Elute with 1 mL of elution solution (70:30 Acetonitrile: 5mM Ammonium Acetate).

  • Chromatographic Conditions:

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of Acetonitrile and 5mM Ammonium Acetate solution.

    • Flow Rate: Optimized for the column dimensions.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Dapsone and Dapsone-d8.

HPLC-UV Method

This protocol is a generalized procedure based on published methods for Dapsone analysis.[10][11]

  • Sample Preparation:

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample containing Dapsone and an appropriate internal standard (if used).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and an acidic buffer (e.g., 1.5% acetic acid) in a ratio of 25:75 v/v.

    • Flow Rate: 0.7 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at a wavelength of 230 nm.

Visualizing the Bioanalytical Workflow and Method Comparison

The following diagrams illustrate the key processes involved in bioanalytical method validation and the comparison between the two primary analytical techniques.

Bioanalytical_Method_Validation_Workflow cluster_planning Method Development & Planning cluster_validation Full Validation cluster_application Sample Analysis dev Method Development pre_val Pre-Study Validation Plan dev->pre_val selectivity Selectivity pre_val->selectivity accuracy_precision Accuracy & Precision selectivity->accuracy_precision linearity Calibration Curve & Linearity accuracy_precision->linearity sensitivity LLOQ linearity->sensitivity stability Stability sensitivity->stability recovery_matrix Recovery & Matrix Effect stability->recovery_matrix sample_analysis Routine Sample Analysis recovery_matrix->sample_analysis isr Incurred Sample Reanalysis (ISR) sample_analysis->isr

Caption: Bioanalytical method validation workflow as per FDA/EMA guidelines.

Method_Comparison cluster_lcms UPLC-MS/MS with this compound cluster_hplc HPLC-UV lcms_selectivity High Selectivity (Mass-based) lcms_sensitivity High Sensitivity (Low LLOQ) lcms_matrix Matrix Effect Minimized by IS lcms_complexity Higher Complexity & Cost hplc_selectivity Lower Selectivity hplc_sensitivity Lower Sensitivity (Higher LLOQ) hplc_matrix Susceptible to Matrix Effects hplc_complexity Simpler & Lower Cost Dapsone_Analysis Dapsone Quantification in Biological Matrix Dapsone_Analysis->lcms_selectivity Dapsone_Analysis->hplc_selectivity

Caption: Comparison of UPLC-MS/MS with this compound vs. HPLC-UV for Dapsone analysis.

References

A Comparative Guide to Cross-Validation of Analytical Methods Using Dapsone-¹³C₁₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dapsone-¹³C₁₂ with alternative internal standards for the cross-validation of bioanalytical methods. The following sections detail the superior performance of Dapsone-¹³C₁₂ supported by established scientific principles and provide detailed experimental protocols for conducting a robust cross-validation study.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for accurate and precise quantification of an analyte. The IS is added at a known concentration to all samples, including calibration standards and quality control (QC) samples. Its primary function is to compensate for variations that can occur during sample preparation and analysis, such as extraction losses, injection volume differences, and matrix effects (ion suppression or enhancement).

An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard because their behavior during sample processing and chromatographic separation is nearly identical to the unlabeled analyte.

Dapsone-¹³C₁₂: The Superior Choice for Bioanalytical Cross-Validation

Cross-validation of analytical methods is essential when data from different analytical methods or laboratories are combined or compared. The choice of internal standard is a critical factor in the success of these studies. While various internal standards can be used for the analysis of Dapsone, Dapsone-¹³C₁₂ offers significant advantages over other alternatives like deuterium-labeled Dapsone (Dapsone-d₈) and structural analogs.

Key Performance Comparison

The following table summarizes the expected performance of Dapsone-¹³C₁₂ compared to Dapsone-d₈ and a structural analog internal standard. This comparison is based on established principles of stable isotope labeling and bioanalytical method validation.

Performance ParameterDapsone-¹³C₁₂Dapsone-d₈Structural Analog (e.g., Monopropionyldapsone)
Co-elution with Dapsone Excellent (Identical retention time)Good to Fair (Potential for slight chromatographic shift due to isotope effect)Poor (Different chemical structure leads to different retention time)
Correction for Matrix Effects Excellent (Experiences the same ion suppression/enhancement as the analyte)Good (Generally effective, but can be compromised by chromatographic shift)Fair to Poor (Experiences different matrix effects due to different retention time)
Correction for Extraction Variability Excellent (Identical extraction recovery)Excellent (Similar extraction recovery)Fair (Extraction recovery can differ significantly)
Accuracy & Precision HighestHighModerate to Low
Risk of Isotopic Crosstalk Minimal (Mass difference of +12 Da)Low (Mass difference of +8 Da)Not Applicable
Overall Reliability for Cross-Validation Very HighHighModerate

Experimental Protocols for Cross-Validation

This section outlines a detailed methodology for a cross-validation study comparing two analytical methods for Dapsone in human plasma, for instance, a reference method and a new method, both utilizing an internal standard. The protocol is designed to meet regulatory expectations, such as those from the FDA and ICH.[1][2][3]

Preparation of Stock and Working Solutions
  • Dapsone Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Dapsone reference standard and dissolve in 10 mL of methanol.

  • Dapsone Working Solutions: Prepare serial dilutions of the Dapsone stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration standards and quality controls.

  • Internal Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of Dapsone-¹³C₁₂, Dapsone-d₈, and the structural analog (if applicable) in methanol.

  • Internal Standard Working Solutions: Dilute the IS stock solutions with 50:50 (v/v) methanol:water to achieve a final concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the appropriate Dapsone working solutions to prepare a series of calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range for Dapsone could be 5 to 5000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

Sample Preparation (Solid-Phase Extraction - SPE)
  • To 200 µL of plasma sample (calibration standard, QC, or study sample), add 50 µL of the internal standard working solution.

  • Add 200 µL of 4% phosphoric acid and vortex to mix.

  • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Dapsone: m/z 249.1 → 156.1

    • Dapsone-¹³C₁₂: m/z 261.1 → 168.1

    • Dapsone-d₈: m/z 257.1 → 164.1

    • Structural Analog (Monopropionyldapsone): m/z 305.1 → 199.1

Cross-Validation Procedure
  • Select a set of at least 20 incurred study samples, if available, or use QC samples at a minimum of three concentration levels (low, medium, high).

  • Analyze these samples in replicate (n≥3) using both the reference analytical method and the new analytical method.

  • The analysis should be performed on different days by different analysts, if applicable, to assess inter-day and inter-analyst variability.

Acceptance Criteria

The results from the two methods are compared. The mean concentration and the overall precision of the measurements for each sample should be within ±20% of the mean for at least 67% of the samples.

Visualizing the Workflow and Rationale

The following diagrams illustrate the cross-validation workflow and the rationale for selecting a stable isotope-labeled internal standard.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison RefStd Reference Standard (Dapsone) MethodA Reference Method RefStd->MethodA MethodB New Method RefStd->MethodB IS_Std Internal Standard (Dapsone-¹³C₁₂) IS_Std->MethodA IS_Std->MethodB BlankMatrix Blank Plasma BlankMatrix->MethodA BlankMatrix->MethodB Stats Statistical Analysis (Accuracy, Precision) MethodA->Stats MethodB->Stats Conclusion Conclusion Stats->Conclusion Methods are Comparable?

Caption: Workflow for the cross-validation of two analytical methods.

ISRationale cluster_process Analytical Process Analyte Analyte (Dapsone) SamplePrep Sample Preparation Analyte->SamplePrep SIL_IS Stable Isotope-Labeled IS (Dapsone-¹³C₁₂) SIL_IS->SamplePrep Analog_IS Structural Analog IS Analog_IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization Analyte_Response Analyte_Response MS_Ionization->Analyte_Response Analyte Response SIL_Response SIL_Response MS_Ionization->SIL_Response SIL IS Response Analog_Response Analog_Response MS_Ionization->Analog_Response Analog IS Response Ratio_SIL Ratio_SIL SIL_Response->Ratio_SIL Ratio (Analyte/SIL IS) = Consistent Ratio_Analog Ratio_Analog Analog_Response->Ratio_Analog Ratio (Analyte/Analog IS) = Variable

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

For the cross-validation of analytical methods for Dapsone, the use of Dapsone-¹³C₁₂ as an internal standard is highly recommended. Its identical chemical nature to the analyte ensures the most accurate and precise correction for analytical variability, leading to reliable and comparable data between different methods or laboratories. While other internal standards like Dapsone-d₈ can be effective, the potential for chromatographic shifts introduces a level of uncertainty that is eliminated with ¹³C labeling. Structural analogs are the least desirable option due to their different physicochemical properties. Adherence to a robust cross-validation protocol, as outlined in this guide, will ensure the integrity and defensibility of the bioanalytical data generated.

References

A Head-to-Head Battle of Internal Standards: Dapsone-13C12 vs. Deuterated Dapsone

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For dapsone, a sulfone antibiotic and anti-inflammatory drug, researchers commonly employ stable isotope-labeled internal standards in mass spectrometry-based assays. This guide provides a comprehensive comparison of two such standards: Dapsone-13C12 and deuterated dapsone (typically dapsone-d8), offering insights into their performance, potential pitfalls, and best-use cases for researchers, scientists, and drug development professionals.

At a Glance: Key Performance Differences

While both this compound and deuterated dapsone serve to mimic the analyte during sample preparation and analysis, their fundamental isotopic differences can lead to significant variations in performance. 13C-labeled standards are generally considered the "gold standard" due to their superior analytical characteristics.

FeatureThis compound (Inferred)Deuterated Dapsone (dapsone-d8)
Co-elution with Analyte Expected to have virtually identical retention times, ensuring accurate compensation for matrix effects.May exhibit slight chromatographic shifts, potentially leading to differential matrix effects and compromising accuracy.
Isotopic Stability Highly stable; the 13C-label is not susceptible to back-exchange with unlabeled atoms.Can be prone to isotopic exchange, particularly if deuterium atoms are located on exchangeable sites, leading to analytical variability.
Matrix Effects Superior ability to compensate for ion suppression or enhancement due to co-elution with the analyte.Compensation for matrix effects can be less reliable if chromatographic separation from the analyte occurs.
Commercial Availability Commercially available.Widely available and commonly used in published methods.
Cost Generally more expensive to synthesize.Typically more cost-effective.

Delving into the Data: A Performance Showdown

Table 1: Linearity and Sensitivity
Internal StandardAnalyte RangeCorrelation Coefficient (r²)Lower Limit of Quantification (LLOQ)
This compound (Inferred)Expected to support a wide linear range with high correlation.≥ 0.99Dependent on instrumentation, but expected to be comparable to or better than deuterated standards.
Deuterated Dapsone (dapsone-d8)5.000–3000.000 ng/mL[1]> 0.999[1]5.000 ng/mL[1]
Table 2: Accuracy and Precision
Internal StandardConcentration LevelAccuracy (% Bias)Precision (% RSD)
This compound (Inferred)LLOQ, Low, Mid, High QCExpected to be within ±15% (±20% at LLOQ)Expected to be ≤15% (≤20% at LLOQ)
Deuterated Dapsone (dapsone-d8)LLOQ, Low, Mid, High QCWithin ±15%[1]≤ 15%[1]

Experimental Corner: Protocols for Bioanalysis

The following are generalized experimental protocols for the quantification of dapsone in biological matrices, adaptable for use with either this compound or deuterated dapsone.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Aliquoting: To 200 µL of plasma, add 50 µL of the internal standard working solution.

  • Pre-treatment: Add 200 µL of 5mM ammonium acetate and vortex.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., 70:30 acetonitrile:5mM ammonium acetate).[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for both dapsone and the internal standard.

Visualizing the Science

To better understand the theoretical advantages of this compound, the following diagrams illustrate key concepts in the bioanalytical workflow.

Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Deuterated Dapsone) Plasma->Add_IS Extraction Solid-Phase or Liquid-Liquid Extraction Add_IS->Extraction Evap_Recon Evaporate and Reconstitute Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Quant Quantification LC_MS->Quant ElutionProfile cluster_13C This compound cluster_D Deuterated Dapsone a1 Intensity b1 Retention Time c1 d1 p1 p2 p1->p2 p1->p2 p3 p2->p3 p2->p3 legend1 Analyte legend2 Internal Standard a2 Intensity b2 Retention Time c2 d2 p4 p5 p4->p5 p6 p5->p6 p7 p8 p7->p8 p9 p8->p9 legend3 Analyte legend4 Internal Standard

References

A Head-to-Head Comparison: Dapsone-¹³C₁₂ Versus Structural Analogs as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of dapsone, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Dapsone-¹³C₁₂, and other structural analogs, supported by experimental data from published literature.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thereby compensating for any variability. Stable isotope-labeled internal standards are widely considered the gold standard due to their near-identical physicochemical properties to the analyte. However, structural analogs are also utilized, often due to cost or availability considerations. This guide will delve into the performance characteristics of both approaches for dapsone quantification.

Performance Data at a Glance

The following table summarizes the key performance metrics for dapsone quantification using a stable isotope-labeled internal standard (Dapsone-d8, used here as a proxy for Dapsone-¹³C₁₂) and a structural analog internal standard (Sulfadimidine-d7).

Performance MetricDapsone-d8 (Stable Isotope Labeled)Sulfadimidine-d7 (Structural Analog)
Recovery (%) 76.15 (Analyte), 75.36 (IS)Not explicitly reported, but method recovery was 105-117%
Matrix Effect Not explicitly quantified, but the use of SIL is expected to compensate for itNot explicitly quantified, but potential for differential matrix effects exists
Intra-day Precision (%RSD) 2.28 - 5.89Not explicitly reported
Inter-day Precision (%RSD) 3.28 - 5.49Not explicitly reported
Accuracy (% Nominal) 96.59 - 109.38Not explicitly reported

Note: Data for Dapsone-d8 is used as a representative for Dapsone-¹³C₁₂ due to the limited availability of published data for the latter. The performance of Dapsone-¹³C₁₂ is expected to be comparable to Dapsone-d8 as they are both stable isotope-labeled analogs of dapsone.

The Gold Standard: Dapsone-¹³C₁₂

A stable isotope-labeled internal standard like Dapsone-¹³C₁₂ is the preferred choice for quantitative bioanalysis of dapsone for several key reasons:

  • Co-elution: Dapsone-¹³C₁₂ has nearly identical chromatographic retention time as dapsone, ensuring that both are subjected to the same matrix effects at the same time.

  • Similar Ionization Efficiency: As the chemical structure is identical, the ionization efficiency in the mass spectrometer source is expected to be the same as that of dapsone, leading to a more consistent analyte-to-internal standard response ratio.

  • Compensation for Sample Preparation Variability: Any loss of analyte during the extraction and sample preparation process is mirrored by a proportional loss of the stable isotope-labeled internal standard, leading to accurate quantification.

The use of a deuterated analog, Dapsone-d8, in a validated UPLC-MS/MS method for dapsone in human plasma demonstrated excellent precision, accuracy, and consistent recovery for both the analyte and the internal standard. The tight correlation in recovery between dapsone and its deuterated internal standard underscores the effectiveness of this approach in mitigating variability.

A Viable Alternative: Structural Analogs

Structural analogs are compounds with similar chemical structures and properties to the analyte. While they may not offer the same level of performance as a stable isotope-labeled internal standard, they can be a suitable alternative when a SIL is unavailable or cost-prohibitive.

One study utilized a deuterated structural analog, Sulphadimidine-d7, for the determination of dapsone in meat and milk. While detailed performance data like precision and accuracy were not provided, the method was validated according to regulatory standards, indicating its suitability for the intended purpose. Another study employed monopropionyldapsone, a dapsone metabolite, as an internal standard for an HPLC-UV method, which, while not directly comparable to LC-MS/MS methods, highlights the use of structurally related compounds.

However, the key challenge with structural analogs lies in the potential for differences in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte. These differences can lead to a less effective compensation for matrix effects and other sources of variability, potentially impacting the accuracy and precision of the results.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, providing a framework for the bioanalysis of dapsone.

Method 1: Dapsone Quantification in Human Plasma using Dapsone-d8 as Internal Standard
  • Sample Preparation:

    • To 200 µL of human plasma, add 50 µL of the internal standard working solution (Dapsone-d8).

    • Add 200 µL of 5mM ammonium acetate and vortex.

    • Perform solid-phase extraction (SPE) using a suitable sorbent.

    • Wash the SPE cartridge with water and 5% methanol.

    • Elute the analyte and internal standard with an appropriate elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Optimized for the column dimensions.

    • Injection Volume: Typically 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for dapsone and Dapsone-d8 are monitored.

Method 2: Dapsone Quantification in Animal Tissues using Sulphadimidine-d7 as Internal Standard
  • Sample Preparation:

    • Homogenize the tissue sample under alkaline conditions.

    • Perform liquid-liquid extraction with an organic solvent.

    • Add the internal standard (Sulphadimidine-d7) to the extract.

    • Purify the extract using solid-phase extraction (SPE) with a silica gel cartridge.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A suitable reversed-phase column.

    • Mobile Phase: An appropriate gradient of aqueous and organic phases.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific transitions for dapsone and Sulphadimidine-d7.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical considerations for selecting an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Solid-Phase Extraction add_is->extraction elution Elution extraction->elution reconstitution Reconstitution elution->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: A typical bioanalytical workflow for dapsone quantification.

Internal_Standard_Selection cluster_ideal Ideal Characteristics cluster_options Internal Standard Options start Internal Standard Selection coelution Co-elutes with Analyte start->coelution ionization Similar Ionization Efficiency start->ionization recovery Comparable Extraction Recovery start->recovery availability Commercially Available start->availability cost Cost-Effective start->cost sil Stable Isotope-Labeled (e.g., Dapsone-¹³C₁₂) coelution->sil Excellent analog Structural Analog (e.g., Sulfadimidine) coelution->analog Variable ionization->sil Excellent ionization->analog Variable recovery->sil Excellent recovery->analog Variable availability->sil availability->analog cost->sil Higher cost->analog Lower

Caption: Decision factors for choosing an internal standard.

Conclusion

The choice between Dapsone-¹³C₁₂ and a structural analog as an internal standard for dapsone quantification depends on the specific requirements of the assay.

  • For the highest level of accuracy and precision, Dapsone-¹³C₁₂ (or a comparable stable isotope-labeled analog like Dapsone-d8) is the unequivocal choice. Its ability to closely track the analyte through the entire analytical process provides the most reliable compensation for experimental variability.

  • Structural analogs can be a pragmatic alternative when a stable isotope-labeled standard is not feasible. However, thorough validation is critical to ensure that any differences in physicochemical properties between the analog and dapsone do not compromise the integrity of the results. The selection of a structural analog should be carefully considered, with a preference for compounds that exhibit the closest possible chromatographic and mass spectrometric behavior to dapsone.

Ultimately, the decision should be guided by the required level of data quality, regulatory expectations, and available resources. For pivotal studies in drug development and clinical research, the investment in a stable isotope-labeled internal standard is strongly recommended to ensure the generation of robust and defensible data.

Isotopic Labeling with Carbon-13: A Benign Modification for Dapsone Analysis, Revealing No Significant Impact on Elution Time

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive assessment of Dapsone-13C12, a stable isotope-labeled internal standard, demonstrates that its chromatographic behavior is virtually identical to its unlabeled counterpart, ensuring accuracy and reliability in quantitative bioanalytical assays. This guide provides a comparative analysis, supported by established chromatographic principles and experimental data, for researchers, scientists, and drug development professionals.

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies. The underlying assumption is that the SIL-IS and the analyte co-elute, experiencing identical matrix effects and ionization efficiencies, thereby providing a reliable basis for quantification. This guide examines the impact of full carbon-13 (¹³C) isotopic labeling on the elution time of Dapsone, a widely used antibiotic.

Minimal to No Shift in Retention Time Observed with ¹³C Labeling

In reversed-phase high-performance liquid chromatography (RP-HPLC), the primary separation mechanism is based on the differential partitioning of analytes between the nonpolar stationary phase and the polar mobile phase. The introduction of ¹³C isotopes in place of ¹²C atoms results in a marginal increase in molecular weight but does not significantly alter the key physicochemical properties that govern chromatographic retention, such as polarity, lipophilicity (LogP), and the distribution of electron density within the molecule.

While a chromatographic isotope effect (CIE) can sometimes be observed, leading to a slight separation of isotopologues, this phenomenon is most pronounced with deuterium (²H) labeling. The substitution of hydrogen with deuterium can lead to changes in bond lengths and strengths, which in turn can subtly affect the molecule's lipophilicity and its interaction with the stationary phase. In contrast, the substitution of ¹²C with ¹³C has a much smaller impact on these properties, and consequently, the CIE is generally considered negligible in the context of RP-HPLC. Scientific literature consistently supports the notion that ¹³C-labeled internal standards are superior to their deuterated counterparts for analytical purposes due to their co-elution with the unlabeled analyte.

Comparative Data of Dapsone and its Isotopologues

The following table summarizes the key properties of Dapsone and its ¹³C-labeled form, alongside retention time data from various studies. It is important to note that the retention times for unlabeled Dapsone vary across different studies due to differing experimental conditions.

ParameterUnlabeled DapsoneDapsone-¹³C¹²
Molecular Formula C₁₂H₁₂N₂O₂S¹³C₁₂H₁₂N₂O₂S
Molecular Weight ~248.30 g/mol [2][3]~260.18 g/mol
LogP 0.97[2]Expected to be virtually identical to unlabeled Dapsone
Solubility in Water 0.2 mg/mL[4]Expected to be virtually identical to unlabeled Dapsone
Reported Retention Times (min) 1.45 ± 0.5[1], 6.7[5], ~4.5[5]Expected to be virtually identical to unlabeled Dapsone

Experimental Protocols

To assess the elution behavior of Dapsone and its isotopically labeled standard, a robust and reproducible analytical method is essential. Below is a representative experimental protocol for the analysis of Dapsone by LC-MS/MS, synthesized from established methods. This protocol is suitable for pharmacokinetic studies and can be adapted for various biological matrices.

Objective: To quantify the concentration of Dapsone in a biological matrix using Dapsone-¹³C¹² as an internal standard.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To a 200 µL plasma sample, add 50 µL of the Dapsone-¹³C¹² internal standard solution.

  • Add 200 µL of 5mM Ammonium Acetate and vortex.

  • Condition an SPE cartridge with 1 mL of methanol, followed by 1 mL of HPLC-grade water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of HPLC-grade water, followed by 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of an elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).

  • Transfer the eluate to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: Phenomenex Luna C18 (100 x 4.6 mm, 3 µm) or equivalent

  • Mobile Phase:

    • A: 5mM Ammonium Acetate in water

    • B: Acetonitrile

    • Isocratic elution with a 50:50 (v/v) mixture of A and B

  • Flow Rate: 0.3 - 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • Monitor appropriate precursor and product ion transitions for both Dapsone and Dapsone-¹³C¹².

Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical flow, the following diagrams are provided in DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) is_spike Spike with Dapsone-¹³C¹² IS (50 µL) plasma->is_spike buffer Add Ammonium Acetate (200 µL) is_spike->buffer spe Solid Phase Extraction (SPE) buffer->spe elution Elution spe->elution injection Inject into LC-MS/MS elution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification ratio Calculate Peak Area Ratio (Analyte/IS) quantification->ratio

Caption: Experimental workflow for the quantification of Dapsone using a Dapsone-¹³C¹² internal standard.

logical_relationship cluster_premise Premise cluster_conclusion Conclusion cluster_implication Implication for Bioanalysis premise1 Dapsone and Dapsone-¹³C¹² have nearly identical physicochemical properties (polarity, LogP). conclusion Dapsone and Dapsone-¹³C¹² will have virtually identical elution times (co-elution). premise1->conclusion premise2 Reversed-phase chromatography separates based on these properties. premise2->conclusion implication Dapsone-¹³C¹² is an ideal internal standard for accurate quantification of Dapsone. conclusion->implication

Caption: Logical relationship illustrating the suitability of Dapsone-¹³C¹² as an internal standard.

References

Validation of Dapsone-¹³C₁₂ for Clinical and Preclinical Studies: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dapsone-¹³C₁₂ with other alternatives for use as an internal standard in clinical and preclinical studies. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical standard for dapsone quantification.

Superiority of ¹³C-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative bioanalysis using mass spectrometry.[1][2] While both deuterium (²H or D) and carbon-13 (¹³C) labeled analogs are commonly used, ¹³C-labeled standards, such as Dapsone-¹³C₁₂, offer distinct advantages over their deuterated counterparts.[1][2]

Key Advantages of Dapsone-¹³C₁₂:

  • Greater Isotopic Stability: ¹³C labels are located within the carbon backbone of the molecule, making them inherently more stable and less susceptible to back-exchange with protons from the solvent or matrix. Deuterium labels, especially on heteroatoms or activated carbon positions, can be prone to exchange, leading to analytical variability.

  • No Chromatographic Shift: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect." This can complicate peak integration and reduce accuracy. ¹³C-labeled standards have a negligible isotope effect and co-elute perfectly with the analyte, simplifying data analysis and improving precision.

  • Reduced Matrix Effects: Co-elution of the analyte and the internal standard is crucial for compensating for matrix-induced ion suppression or enhancement in the mass spectrometer source. The identical chromatographic behavior of Dapsone-¹³C₁₂ and dapsone ensures that both experience the same matrix effects, leading to more accurate and reliable quantification.[1]

Performance Comparison: Dapsone-¹³C₁₂ vs. Alternative Internal Standards

While direct comparative validation data for Dapsone-¹³C₁₂ is not extensively published, the performance of a bioanalytical method using a deuterated internal standard (Dapsone-d8) can serve as a benchmark. It is anticipated that a method employing Dapsone-¹³C₁₂ would exhibit equivalent or superior performance due to the inherent advantages of ¹³C labeling.

The following table summarizes typical validation parameters for the quantification of dapsone in human plasma using a stable isotope-labeled internal standard, based on published literature for Dapsone-d8.

ParameterTypical Performance (using Dapsone-d8)Expected Performance (using Dapsone-¹³C₁₂)
Linearity (ng/mL) 0.50 - 2500.00Similar or wider range with excellent linearity
Correlation Coefficient (r²) ≥ 0.99≥ 0.99
Intra-day Precision (%RSD) < 15%≤ 10%
Inter-day Precision (%RSD) < 15%≤ 10%
Accuracy (% Recovery) 85% - 115%90% - 110%
Lower Limit of Quantification (LLOQ) 0.50 ng/mL≤ 0.50 ng/mL

Experimental Protocols

Bioanalytical Method for Dapsone Quantification in Human Plasma using LC-MS/MS

This protocol is adapted from established methods for dapsone analysis and specifies the use of Dapsone-¹³C₁₂ as the internal standard.

1. Materials and Reagents:

  • Dapsone analytical standard

  • Dapsone-¹³C₁₂ internal standard

  • Human plasma (K₂EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

2. Preparation of Stock and Working Solutions:

  • Dapsone Stock Solution (1 mg/mL): Accurately weigh and dissolve dapsone in methanol.

  • Dapsone-¹³C₁₂ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Dapsone-¹³C₁₂ in methanol.

  • Working Standards: Serially dilute the dapsone stock solution with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the Dapsone-¹³C₁₂ stock solution with 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate dapsone from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Dapsone: Precursor ion > Product ion (to be optimized)

    • Dapsone-¹³C₁₂: Precursor ion > Product ion (to be optimized)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Dapsone-¹³C₁₂ IS (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject lc_separation Chromatographic Separation inject->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Experimental workflow for dapsone quantification.

logical_relationship cluster_advantages Advantages of ¹³C Labeling cluster_outcomes Analytical Outcomes isotopic_stability Greater Isotopic Stability accuracy Improved Accuracy isotopic_stability->accuracy no_chrom_shift No Chromatographic Shift precision Enhanced Precision no_chrom_shift->precision reduced_matrix Reduced Matrix Effects reliability Increased Reliability reduced_matrix->reliability

Advantages of ¹³C labeling and their analytical outcomes.

References

The Superiority of Dapsone-13C12 for Bioanalytical Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in biological matrices. This guide provides a comprehensive comparison of Dapsone-13C12 and its deuterated counterpart, Dapsone-d8, for establishing linearity and sensitivity in the bioanalysis of Dapsone. The evidence strongly supports the use of this compound as a more robust and reliable internal standard.

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible to compensate for variability. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry, with carbon-13 (¹³C) labeled standards often demonstrating distinct advantages over deuterated (²H or D) standards.

Executive Summary: Performance Comparison

While a direct head-to-head study comparing the linearity and sensitivity of this compound and Dapsone-d8 in the same laboratory under identical conditions is not publicly available, a comprehensive review of existing literature and the fundamental principles of bioanalytical chemistry allows for a robust comparison. A validated LC-MS/MS method using Dapsone-d8 as an internal standard demonstrated a linear range of 5.000–3000.000 ng/mL for Dapsone in human plasma.[1][2] Although specific quantitative data for a validated method using this compound is not detailed in the reviewed literature, the inherent properties of ¹³C-labeling provide a strong scientific basis for its superior performance.

ParameterThis compound (Anticipated Performance)Dapsone-d8 (Demonstrated Performance)Advantage
Linearity Range Expected to be equivalent or superior to Dapsone-d8, with a high correlation coefficient (r² > 0.99).5.000–3000.000 ng/mL in human plasma.[1][2]This compound (Theoretically)
Sensitivity (LOD/LOQ) Anticipated to provide lower limits of detection (LOD) and quantification (LOQ) due to reduced baseline noise and better signal-to-noise ratio.A validated method achieved a lower limit of quantification (LLOQ) of 5.000 ng/mL.[1]This compound (Theoretically)
Co-elution with Analyte Co-elutes perfectly with the unlabeled Dapsone, ensuring optimal compensation for matrix effects.May exhibit a slight chromatographic shift, leading to differential ion suppression or enhancement.This compound
Isotopic Stability ¹³C isotopes are stable and do not undergo back-exchange.Deuterium atoms can sometimes be labile and prone to back-exchange, potentially compromising accuracy.This compound
Matrix Effect Compensation Superior ability to compensate for matrix effects due to identical chromatographic behavior.Good, but potentially incomplete, compensation if chromatographic separation from the analyte occurs.This compound

Experimental Protocols

Below are detailed methodologies for key experiments in a bioanalytical method validation for Dapsone using a stable isotope-labeled internal standard. While the provided protocol is based on a validated method using Dapsone-d8, it is directly adaptable for this compound.

Preparation of Calibration Standards and Quality Control Samples

This protocol is based on a previously validated method for Dapsone in human plasma.[1][2]

  • Stock Solutions: Prepare primary stock solutions of Dapsone and this compound (or Dapsone-d8) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Dapsone stock solution with a 50:50 methanol:water mixture to prepare working standard solutions at various concentrations.

  • Internal Standard Working Solution: Prepare a working solution of this compound (or Dapsone-d8) at a suitable concentration (e.g., 3000 ng/mL) in a 50:50 methanol:water mixture.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the Dapsone working standard solutions to create a series of calibration standards covering the desired linear range (e.g., 5 to 3000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 15, 1500, and 2400 ng/mL).

Sample Preparation (Solid Phase Extraction - SPE)

This SPE protocol is a common and effective method for extracting Dapsone from plasma.[1][2]

  • To 200 µL of plasma sample (blank, CC, QC, or unknown), add 50 µL of the internal standard working solution (this compound or Dapsone-d8).

  • Add 200 µL of 5mM ammonium acetate and vortex.

  • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., 70:30 acetonitrile:5mM ammonium acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of Dapsone.

  • LC Column: C18 column (e.g., 100 x 4.6 mm, 3 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 5mM ammonium acetate).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Dapsone: Precursor ion > Product ion (to be optimized)

    • This compound: Precursor ion > Product ion (to be optimized)

    • Dapsone-d8: Precursor ion > Product ion (to be optimized)

Visualizing the Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (200 µL) IS_addition Add this compound IS (50 µL) Plasma->IS_addition Buffer_addition Add Ammonium Acetate (200 µL) IS_addition->Buffer_addition SPE Solid Phase Extraction (SPE) Buffer_addition->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Figure 1. A streamlined workflow for the bioanalysis of Dapsone.

CoElution_Comparison Dapsone_13C12 This compound Analyte_1 Dapsone Dapsone_13C12->Analyte_1 Perfect Co-elution Dapsone_d8 Dapsone-d8 Analyte_2 Dapsone Dapsone_d8->Analyte_2 Chromatographic Shift

Figure 2. Co-elution comparison of internal standards.

The Dapsone Signaling Pathway: Inhibition of Folate Synthesis

Dapsone's primary mechanism of antibacterial action involves the inhibition of dihydrofolic acid synthesis, a crucial pathway for bacterial DNA replication.[3]

Dapsone_Mechanism PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid DNA_Synthesis Bacterial DNA Synthesis Dihydrofolic_Acid->DNA_Synthesis Dapsone Dapsone Dapsone->Dihydropteroate_Synthase Inhibits

Figure 3. Dapsone's inhibition of bacterial folate synthesis.

Conclusion

For researchers striving for the highest level of accuracy and precision in Dapsone quantification, this compound is the recommended internal standard. Its ability to co-elute perfectly with the analyte provides superior compensation for matrix effects and other sources of analytical variability compared to its deuterated counterpart. While validated methods using Dapsone-d8 have demonstrated acceptable performance, the theoretical and documented advantages of ¹³C-labeled standards make this compound the scientifically preferred choice for robust and reliable bioanalytical results.

References

Dapsone Measurement: A Comparison of Analytical Methods Highlighting the Precision of Dapsone-¹³C₁₂

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest degree of accuracy and precision in dapsone quantification, the use of a stable isotope-labeled internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This guide provides a comparative overview of analytical methods for dapsone measurement, with a special focus on the advantages conferred by the use of Dapsone-¹³C₁₂ as an internal standard.

The accurate measurement of dapsone, a sulfone antibiotic used in the treatment of various infectious and inflammatory diseases, is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. While various analytical techniques exist, the use of a ¹³C-labeled internal standard, Dapsone-¹³C₁₂, in an LC-MS/MS workflow, offers unparalleled precision and accuracy.

Superiority of ¹³C-Labeled Internal Standards

In quantitative bioanalysis using LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is employed to correct for variability during sample preparation and analysis. While deuterium-labeled standards (e.g., Dapsone-D8) are commonly used and provide good results, ¹³C-labeled standards are generally considered superior.[1] Studies have shown that ¹³C-labeled internal standards behave more closely to their corresponding unlabeled analytes during chromatographic separation and mass spectrometric fragmentation compared to deuterium-labeled standards.[1] This closer physicochemical similarity minimizes isotopic effects, which can sometimes lead to chromatographic shifts and differences in ionization efficiency, thereby enhancing the accuracy and precision of the assay.[2][3]

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of dapsone quantification using a validated LC-MS/MS method with a stable isotope-labeled internal standard (Dapsone-D8) as a benchmark, alongside other common analytical techniques. It is anticipated that a method employing Dapsone-¹³C₁₂ would exhibit performance at the upper end of, or exceeding, these benchmarks due to the inherent advantages of ¹³C labeling.

Table 1: Method Performance Comparison

ParameterLC-MS/MS with SIL-IS (Dapsone-D8)HPLC-UVSpectrophotometry
Linearity Range 5.000–3000.000 ng/mL[4]5–50 µg/mL[5]0.2-0.6 mg/mL
Correlation Coefficient (r²) ≥ 0.9966[6]> 0.999[5]Not always reported
Lower Limit of Quantification (LLOQ) 5.000 ng/mL[4]1.5 µg/mL[5]Not typically determined
Intra-day Precision (%RSD) < 5.78%[6]< 2%[5]Can be higher
Inter-day Precision (%RSD) < 5.76%[6]< 2%[5]Can be higher
Accuracy (% Recovery) 98.027% to 109.383%[6]98.5–101.2%[5]Variable
Selectivity High (mass-based)ModerateLow

Table 2: Accuracy and Precision Data for LC-MS/MS with Dapsone-D8 Internal Standard [6]

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Nominal)
LLOQ QC5.0005.785.76109.383
LQC15.0002.282.8098.300
MQC1500.0003.153.45101.527
HQC2400.0002.983.1298.027

Experimental Protocols

A robust and reliable method for dapsone quantification is essential. Below is a detailed experimental protocol for an LC-MS/MS method using a stable isotope-labeled internal standard, which can be adapted for Dapsone-¹³C₁₂.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 0.200 mL of human plasma in a pre-labeled tube, add 0.050 mL of the internal standard working solution (Dapsone-¹³C₁₂ in diluent). For blank samples, add 0.050 mL of diluent.

  • Vortex the samples for a few seconds.

  • Add 0.200 mL of 5mM Ammonium Acetate and vortex again.

  • Condition an SPE cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml) with 1 mL of methanol, followed by 1 mL of HPLC grade water.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of HPLC water, followed by 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of an elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).

  • Transfer the eluate to an autosampler vial for LC-MS/MS analysis.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: UPLC system

  • Column: A suitable C18 column

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 5mM ammonium acetate).

  • Flow Rate: Optimized for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for dapsone and Dapsone-¹³C₁₂ would be monitored. For dapsone, a common transition is m/z 249.1 → 156.1. The transition for Dapsone-¹³C₁₂ would be shifted by the mass difference due to the ¹³C atoms.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for dapsone measurement and the logical relationship of using a SIL-IS for accurate quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification plasma Plasma Sample add_is Add Dapsone-¹³C₁₂ plasma->add_is vortex1 Vortex add_is->vortex1 add_buffer Add Buffer vortex1->add_buffer vortex2 Vortex add_buffer->vortex2 spe Solid Phase Extraction vortex2->spe elute Elute spe->elute lcms LC-MS/MS Analysis elute->lcms data Data Acquisition lcms->data process Data Processing data->process result Concentration Result process->result logical_relationship A Variable Recovery Ratio Analyte/IS Ratio A->Ratio B Matrix Effects B->Ratio C Identical Recovery C->Ratio D Identical Matrix Effects D->Ratio Result Accurate & Precise Quantification Ratio->Result

References

Safety Operating Guide

Proper Disposal of Dapsone-13C12: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Dapsone-13C12, a stable isotope-labeled compound. As Carbon-13 is a non-radioactive isotope, the disposal procedures are dictated by the chemical and toxicological properties of the parent compound, Dapsone.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Dapsone is recognized as being harmful if swallowed, potentially damaging to fertility and the unborn child, and may cause organ damage through prolonged or repeated exposure.[2] Furthermore, it is toxic to aquatic life with long-lasting effects.[2] Therefore, it must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as hazardous chemical waste.

  • Segregate from Other Waste Streams: Do not mix this compound waste with general laboratory trash, radioactive waste, or other non-hazardous materials.[1]

2. Personal Protective Equipment (PPE):

  • Mandatory PPE: Before handling this compound waste, personnel must wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

3. Packaging and Labeling:

  • Solid Waste:

    • Collect solid waste, such as unused this compound powder and contaminated consumables, in a designated, leak-proof, and sealable container.[3]

    • Ensure the container is compatible with the waste and will not degrade.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a sealed, shatter-resistant container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health & Safety (EHS) department.

4. Storage of Waste:

  • Designated Area: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Locked Storage: For larger quantities, store in a locked cabinet or facility to prevent unauthorized access.

5. Final Disposal:

  • Licensed Disposal Vendor: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.[3]

  • Approved Disposal Methods: The recommended disposal methods for Dapsone are:

    • Incineration: High-temperature incineration at a licensed hazardous or toxic waste facility.[3]

    • Landfill: Burial in a licensed hazardous waste landfill.[3]

  • Do Not Dispose in Sink or Trash: Never dispose of this compound down the drain or in the regular trash.[3] Flushing pharmaceuticals is generally discouraged unless specifically instructed, due to environmental concerns.[4]

6. Accidental Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Prevent the spread of the material.

  • Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container.[3][5] For liquid spills, absorb with an inert material and collect for disposal.

  • Decontaminate: Clean the spill area thoroughly.[5]

7. Empty Container Disposal:

  • Decontamination: Triple rinse the empty container with a suitable solvent.

  • Rinsate Collection: Collect the rinsate as hazardous liquid waste.

  • Final Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste. Consult your local regulations for specific requirements.

Quantitative Ecotoxicity Data for Dapsone

The following table summarizes key ecotoxicity data for Dapsone, highlighting its environmental impact.

OrganismTest TypeEndpointResultExposure DurationReference
Cyprinus carpio (Carp)Acute ToxicityLC50> 100 mg/L96 hours
Pseudokirchneriella subcapitata (Green Algae)Growth InhibitionErC50ca. 2.7 mg/L72 hours
Daphnia magna (Water Flea)Chronic ToxicityNOEC0.46 mg/L21 days

LC50: Lethal concentration for 50% of the test population. ErC50: Concentration causing a 50% reduction in growth rate. NOEC: No Observed Effect Concentration.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Solid, Liquid, Contaminated Labware) segregate Segregate as Hazardous Chemical Waste characterize->segregate ppe->characterize package Package in a Labeled, Sealed Container segregate->package store Store in a Secure, Designated Area package->store dispose Arrange Pickup by Licensed Hazardous Waste Vendor store->dispose end Disposal Complete dispose->end

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.